Hex-1-yn-3-amine
Description
BenchChem offers high-quality Hex-1-yn-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hex-1-yn-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
hex-1-yn-3-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-6(7)4-2/h2,6H,3,5,7H2,1H3 |
InChI Key |
QCPOKUXLSVMAIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)N |
Origin of Product |
United States |
An In-depth Technical Guide to the Synthesis of α-Propylpropargylamine
Introduction: The Strategic Importance of α-Propylpropargylamine
α-Propylpropargylamine, also known as N-(pentan-2-yl)prop-2-yn-1-amine, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. The propargylamine motif is a key pharmacophore found in numerous biologically active compounds, including irreversible monoamine oxidase (MAO) inhibitors used in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2] The presence of a chiral center alpha to the nitrogen atom adds a layer of complexity and stereochemical importance, making enantioselective synthesis a critical goal for drug development professionals.
This guide provides an in-depth exploration of the core synthetic strategies for accessing α-propylpropargylamine and its derivatives. We will dissect the mechanistic underpinnings of each approach, offer field-proven insights into experimental choices, and present detailed protocols grounded in authoritative literature. The focus is on providing researchers and drug development professionals with a robust and practical understanding of the available synthetic arsenal.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of propargylamines is a well-explored area, with several powerful methodologies having emerged.[3] For a substituted target like α-propylpropargylamine, the most relevant and efficient strategies involve the formation of the crucial C-C or C-N bond adjacent to the nitrogen atom. These can be broadly categorized into multicomponent reactions, stepwise additions to imines, and reductive aminations.
Figure 1: High-level overview of primary synthetic routes.
Multicomponent A³/KA² Coupling Reactions
The most atom-economical and convergent approach to propargylamines is the three-component coupling of an aldehyde (A³ coupling) or a ketone (KA² coupling), an amine, and a terminal alkyne.[4] This method, often catalyzed by transition metals like copper, gold, or silver, constructs the target molecule in a single pot, minimizing waste and operational complexity.[3][4][5]
Causality Behind the Choice: For α-propylpropargylamine, the KA² (Ketone-Alkyne-Amine) variant is directly applicable. The reaction would involve 2-pentanone (the ketone), ammonia or a protected amine source, and a terminal alkyne like propyne or, more conveniently, phenylacetylene followed by deprotection. Copper catalysts are frequently employed due to their low cost and high efficiency in activating the terminal alkyne's C-H bond.[4] Solvent-free conditions or green solvents like water are often viable, enhancing the method's industrial appeal.[4][6]
Mechanistic Insight: The generally accepted mechanism for a copper-catalyzed KA² coupling proceeds as follows:
-
Iminium Ion Formation: The ketone (2-pentanone) and amine (e.g., ammonia) react to form an iminium ion in situ. This step is often the rate-limiting step and is acid-catalyzed.
-
Copper Acetylide Formation: The copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide species. This activation is crucial, as it increases the nucleophilicity of the alkyne.
-
Nucleophilic Addition: The copper acetylide attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and generating the propargylamine product. The catalyst is regenerated in this step.
Figure 2: Key steps in the catalytic KA² coupling reaction.
Alkynylation of Pre-formed Imines
A more traditional and stepwise, yet highly reliable, method involves the nucleophilic addition of an organometallic alkyne species to an imine.[7][8] This two-step approach offers greater control compared to multicomponent reactions, as the imine intermediate can be synthesized and purified before the critical C-C bond-forming step.
Causality Behind the Choice: This strategy decouples the imine formation from the alkynylation. For α-propylpropargylamine, one would first synthesize the imine from 2-pentanone and a suitable amine source. The choice of the alkynyl nucleophile is critical. Lithium acetylides (generated from a terminal alkyne and n-BuLi) or propargyl Grignard reagents are common choices.[8][9] The use of a chiral auxiliary on the nitrogen, such as Ellman's sulfinamide, allows for highly diastereoselective additions, providing an excellent route to enantiomerically pure products.[10]
Mechanistic Insight:
-
Imine Formation: 2-Pentanone is condensed with an amine (e.g., ammonia, benzylamine, or a chiral sulfinamide) under dehydrating conditions to form the corresponding ketimine.
-
Nucleophilic Addition: A pre-formed organometallic reagent, such as lithium propargylide, is added to the ketimine. The nucleophilic alkyne attacks the electrophilic imine carbon, and subsequent aqueous workup protonates the resulting amide anion to yield the final amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Propargylic amine synthesis by amination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of alpha,alpha-dibranched propargylamines by acetylide additions to N-tert-butanesulfinyl ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Stability as a Cornerstone of Pharmaceutical Viability
An In-Depth Technical Guide to the Thermodynamic Stability of Hex-1-yn-3-amine
In the landscape of drug discovery and development, the intrinsic stability of a molecular entity is a critical determinant of its therapeutic potential. Beyond its interaction with a biological target, a candidate molecule must withstand the rigors of synthesis, formulation, storage, and metabolic processes. Thermodynamic stability, quantified by the Gibbs free energy of formation, provides a fundamental measure of a molecule's inherent energy state. A higher energy state, or lower thermodynamic stability, can predispose a compound to degradation, isomerization, or unwanted reactivity, compromising its safety, efficacy, and shelf-life. This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the thermodynamic stability of Hex-1-yn-3-amine, a versatile building block possessing both a terminal alkyne and a secondary amine—functional groups of immense utility in medicinal chemistry. We will dissect the structural contributions to its stability, outline rigorous experimental and computational methodologies for its assessment, and provide field-proven insights into the causality behind these analytical choices.
Structural Deconstruction and Stability Prediction
The thermodynamic profile of Hex-1-yn-3-amine is a composite of the properties of its constituent functional groups and the electronic interplay between them. A foundational analysis must begin with an understanding of these individual contributions.
The Alkyne Moiety: An Inherently Strained System
Alkynes are unsaturated hydrocarbons characterized by a carbon-carbon triple bond. From a thermodynamic standpoint, they are significantly less stable than their corresponding alkenes and alkanes.[1][2] This instability is evident from their heats of hydrogenation. The hydrogenation of an alkyne to an alkane is more exothermic than the hydrogenation of an alkene to an alkane, indicating the alkyne possesses higher internal energy.[2] For instance, the heat of formation for simple terminal alkynes is notably positive, reflecting their high energy content compared to their constituent elements.[3]
Furthermore, the position of the triple bond is a key determinant of stability. Terminal alkynes, such as the one in Hex-1-yn-3-amine, are generally less thermodynamically stable than their internal isomers. This is demonstrated by the "alkyne zipper" reaction, a process where an internal alkyne is isomerized to a terminal position under strong basic conditions, aptly described as a "contra-thermodynamic" process.[4]
The Amine Moiety: A Modulator of Stability
The stability of an amine is intrinsically linked to the availability and stability of the lone pair of electrons on the nitrogen atom.[5] Various factors, including inductive effects, hybridization, and resonance, govern the electron density on the nitrogen, which in turn influences the molecule's basicity and overall stability.[6] Aliphatic amines, like the one in our target molecule, are generally stable entities. However, their susceptibility to oxidation and their basicity are critical parameters in a pharmaceutical context.[7][8]
Intramolecular Interactions in Hex-1-yn-3-amine
The juxtaposition of the electron-withdrawing alkyne and the basic amine in Hex-1-yn-3-amine creates a unique electronic environment.
-
Inductive Effects: The sp-hybridized carbons of the terminal alkyne exert a significant electron-withdrawing inductive effect. This effect will decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a simple secondary alkylamine. This reduction in basicity can be correlated with an increase in the thermodynamic stability of the amine group itself, as the lone pair is held more tightly.
-
Potential for Intramolecular Hydrogen Bonding: The amine proton (N-H) can potentially form a weak intramolecular hydrogen bond with the π-electron cloud of the adjacent triple bond. This type of interaction, if present, would introduce a degree of conformational rigidity and contribute favorably to the molecule's overall enthalpy, stabilizing it relative to a conformation where this interaction is absent.
The logical relationship between these structural features and the molecule's overall stability is a cascade of contributing factors.
Caption: Interplay of functional groups influencing stability.
Experimental Quantification of Thermodynamic Stability
While theoretical analysis provides a qualitative framework, precise quantification of thermodynamic stability requires rigorous experimental measurement. The standard enthalpy of formation (ΔH°f) is the most common and direct measure.
Core Methodology: Oxygen Bomb Calorimetry
Combustion calorimetry remains the gold standard for determining the enthalpy of formation of organic compounds.[9][10] The experiment measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment. This value, the enthalpy of combustion (ΔH°c), is then used with Hess's Law and the known enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the compound's ΔH°f.
Experimental Protocol: Determination of ΔH°f for Hex-1-yn-3-amine
-
Sample Preparation:
-
Accurately weigh approximately 0.5-1.0 g of high-purity (>99.5%) Hex-1-yn-3-amine into a crucible. Due to its potential volatility, a sealed gelatin capsule may be used.
-
Determine the mass of the sample by difference.
-
-
Calorimeter Calibration:
-
Calibrate the bomb calorimeter by combusting a certified standard, typically benzoic acid.
-
Perform at least five calibration runs to determine the precise energy equivalent (€) of the calorimeter system, ensuring the relative standard deviation is below 0.1%.
-
-
Sample Combustion:
-
Place the crucible containing the sample into the bomb head.
-
Attach a fuse wire (e.g., platinum or nickel-chromium) of known mass and heat of combustion, ensuring it is in contact with the sample.
-
Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere, facilitating the condensation of nitric acid from any atmospheric nitrogen.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.
-
Submerge the bomb in the calorimeter's water jacket, ensuring a constant and known volume of water.
-
Allow the system to reach thermal equilibrium (typically a drift of <0.001 °C/min).
-
-
Data Acquisition:
-
Record the initial temperature for a 5-minute pre-period.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature rise at regular intervals (e.g., every 15 seconds) until a peak is reached, followed by a 10-minute post-period to establish the final thermal drift.
-
-
Corrections and Calculations:
-
Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
-
Calculate the total energy released (Q_total) by multiplying the corrected temperature rise by the energy equivalent of the calorimeter.
-
Subtract the energy contributions from the ignition of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).
-
Calculate the specific energy of combustion (Δu°c) of the sample.
-
Convert Δu°c (a constant volume process) to the standard enthalpy of combustion ΔH°c (a constant pressure process) using the equation: ΔH°c = Δu°c + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Finally, calculate the standard enthalpy of formation (ΔH°f) using Hess's Law for the combustion reaction:
-
C₆H₁₁N(l) + 8.75 O₂(g) → 6 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)
-
ΔH°f(C₆H₁₁N) = [6 * ΔH°f(CO₂) + 5.5 * ΔH°f(H₂O)] - ΔH°c(C₆H₁₁N)
-
-
This entire workflow is a self-validating system, where the precision of the calibration underpins the accuracy of the final measurement.
Caption: Workflow for Combustion Calorimetry.
Ancillary Method: Thermal Analysis (DSC/TGA)
While not a direct measure of thermodynamic stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial data on thermal stability, which is often a practical surrogate.[11] TGA measures mass loss as a function of temperature, identifying the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events.
| Parameter | Typical Value | Significance |
| TGA Onset of Decomposition | 150 - 250 °C | Temperature at which significant mass loss begins. |
| DSC Decomposition Peak | 170 - 270 °C (Exothermic) | Indicates the temperature of maximum decomposition rate. |
| Boiling Point (DSC/TGA) | ~140 - 160 °C | Upper limit for handling in open systems at ambient pressure. |
| Table 1: Representative Thermal Analysis Data for a Molecule of Similar Mass and Functionality. |
Computational Prediction of Thermodynamic Stability
In modern drug development, particularly at the early discovery stage, computational modeling provides an invaluable tool for predicting molecular properties before synthesis. High-level quantum mechanical calculations can yield accurate thermodynamic data.[7]
Core Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a robust compromise between computational expense and accuracy for molecules of this size. To achieve high accuracy (often termed "chemical accuracy," ~1 kcal/mol), it is crucial to use a method that cancels systematic errors inherent in the calculations. Isodesmic or homodesmotic reaction schemes are the gold standard for this purpose.
Computational Protocol: DFT Calculation of ΔH°f for Hex-1-yn-3-amine
-
Structure Optimization and Frequency Calculation:
-
Build the 3D structure of Hex-1-yn-3-amine.
-
Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Perform a frequency calculation at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and to confirm the structure is a true energy minimum (no imaginary frequencies).
-
-
Higher-Level Single-Point Energy Calculation:
-
To improve accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)).
-
-
Design of a Homodesmotic Reaction:
-
Construct a hypothetical reaction where the number and type of all bonds are conserved on both the reactant and product sides. This ensures maximum cancellation of computational errors. For Hex-1-yn-3-amine, a suitable reaction would be:
-
Hex-1-yn-3-amine + Propane + Methylamine + Ethane → Butylamine + Propyne + Ethyl-methylamine
-
-
This reaction scheme breaks the target molecule into simpler fragments for which reliable experimental ΔH°f values are known.
-
-
Calculate Energies for All Species:
-
Repeat steps 1 and 2 for every molecule in the homodesmotic reaction.
-
-
Calculate Reaction Enthalpy (ΔH°_rxn):
-
ΔH°_rxn = Σ(E_elec + ZPVE)_products - Σ(E_elec + ZPVE)_reactants
-
Where E_elec is the single-point electronic energy and ZPVE is the zero-point vibrational energy.
-
-
Calculate the Final ΔH°f:
-
Rearrange the equation to solve for the unknown:
-
ΔH°f(Hex-1-yn-3-amine) = [ΔH°f(Butylamine) + ΔH°f(Propyne) + ΔH°f(Ethyl-methylamine)] - [ΔH°f(Propane) + ΔH°f(Methylamine) + ΔH°f(Ethane)] - ΔH°_rxn
-
Use highly accurate, literature-derived experimental ΔH°f values for the reference compounds.
-
Sources
- 1. Alkyne Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srd.nist.gov [srd.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile & Handling of Hex-1-yn-3-amine
[1][2]
Executive Summary
Hex-1-yn-3-amine (CAS: 582307-90-2) is a bifunctional chiral building block characterized by a terminal alkyne and a primary amine at the C3 position.[1][2] Its utility in drug discovery stems from its role as a precursor for propargylamine-based therapeutics (e.g., MAO inhibitors) and as a "click chemistry" handle.[1][2]
This guide defines the solubility landscape of Hex-1-yn-3-amine, addressing the challenge of balancing its lipophilic propyl tail with its polar, basic amine headgroup.[1][2] It provides validated protocols for solubility screening, salt formation, and solvent selection for synthesis and purification.[1]
Physicochemical Profile
Understanding the intrinsic properties of Hex-1-yn-3-amine is prerequisite to predicting its behavior in solution.[1][2]
| Property | Value / Description | Implication for Solubility |
| Molecular Structure | Amphiphilic: Hydrophobic tail ( | |
| Molecular Weight | 97.16 g/mol | Low MW facilitates high molar solubility in organic solvents.[1] |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic enough for organic extraction; borderline for aqueous solubility.[1] |
| pKa (Amine) | ~10.5 (Estimated) | Highly basic.[1] Exists as a cation ( |
| pKa (Alkyne) | ~25 | Weakly acidic.[1] Stable to weak bases; deprotonated by strong bases (e.g., n-BuLi).[1][2] |
| Physical State | Colorless to pale yellow liquid | Miscible with many solvents rather than requiring dissolution energy (lattice breaking).[1] |
Solubility Landscape
The solubility of Hex-1-yn-3-amine is dictated by the "Like Dissolves Like" principle, modified by the specific interaction capability of the amine group.[1][2]
Organic Solvent Compatibility[1][2][3]
-
Chlorinated Solvents (DCM, Chloroform): Excellent.
-
Alcohols (Methanol, Ethanol, IPA): Excellent.
-
Ethers (THF, Diethyl Ether, MTBE): Good to Excellent.
-
Aprotic Polar (DMSO, DMF, Acetonitrile): Excellent.
-
Hydrocarbons (Hexane, Toluene): Moderate to Good.
Aqueous Solubility & pH Dependence
Hex-1-yn-3-amine exhibits pH-dependent aqueous solubility , a critical feature for purification (Acid-Base Extraction).[1][2]
Experimental Protocols
As a Senior Scientist, I emphasize that literature values are static, but your sample is dynamic. Use these self-validating protocols to determine exact parameters for your specific batch.
Protocol: Gravimetric Solubility Screening
Objective: Determine the saturation limit in a specific solvent.[1]
-
Preparation: Weigh 100 mg of Hex-1-yn-3-amine into a tared 4 mL vial.
-
Addition: Add the target solvent in 100
increments at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution, no schlieren lines).
-
Calculation:
[1] -
Validation: If volume exceeds 2 mL (solubility < 50 mg/mL), heat to 40°C to check for temperature dependence.
Protocol: Salt Formation for Purification
Context: Crude Hex-1-yn-3-amine is often an oil.[1][2] Converting it to a crystalline Hydrochloride (HCl) or Oxalate salt purifies it and stabilizes the alkyne.[1]
-
Dissolution: Dissolve 1.0 eq of crude amine in minimal diethyl ether or MTBE (approx. 5 mL/g).
-
Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane or 2M HCl in Ether at 0°C.
-
Crystallization: The salt (
) is generally insoluble in ether and will precipitate immediately.[1][2] -
Isolation: Filter the solid under
(hygroscopic risk) and wash with cold ether.[1] -
Result: The resulting salt is water-soluble but bench-stable.[1][2]
Decision Frameworks & Visualizations
Solvent Selection Strategy
The following decision tree guides the selection of the optimal solvent based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on process requirements.[1][2] Highlighting the divergence between homogeneous reaction media and biphasic purification systems.
Solubility Screening Workflow
A systematic approach to determining solubility limits for new derivatives or formulations.[1]
Figure 2: Step-wise gravimetric solubility screening protocol to categorize solvent efficiency.
Applications in Synthesis & Drug Design
The solubility profile of Hex-1-yn-3-amine directly impacts its utility in two major areas:
-
Heterocycle Synthesis:
-
Chiral Resolution:
Safety & Handling
-
Volatility: Moderate vapor pressure.[1] Handle in a fume hood to avoid inhalation of amine vapors.[1]
-
Stability: The terminal alkyne is sensitive to copper/silver salts (explosive acetylides) in the absence of ligands.[1] Avoid contact with metallic copper during solubility testing.[1]
-
Storage: Store under inert gas (
/Ar) at 2-8°C to prevent oxidation of the amine (N-oxide formation) or polymerization of the alkyne.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21391884, Hex-3-yn-1-amine. Retrieved February 6, 2026 from [Link](Note: Structural isomer reference for property estimation).[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (General principles of amine solubility and salt formation).
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1][2][6] (Theoretical basis for solvent selection).[1][7]
Sources
- 1. Hex-1-yn-3-one | C6H8O | CID 136490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hexylamine - Wikipedia [en.wikipedia.org]
- 6. (Z)-hex-3-en-1-yne | C6H8 | CID 5367401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
Safety data sheet (SDS) for 3-amino-1-hexyne
Safety Data Sheet (SDS) Technical Guide: 3-Amino-1-hexyne
Document Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers Compound Class: Propargylic Primary Amine CAS Registry Number: 57964-66-6 (Reference ID)
Part 1: Executive Safety Summary
Status: HIGH HAZARD / RESEARCH GRADE MATERIAL Signal Word: DANGER
3-Amino-1-hexyne (Hex-1-yn-3-amine) represents a specific subclass of propargylic amines , widely utilized as a chiral building block in the synthesis of nitrogen-containing heterocycles (e.g., pyrroles, pyridines) and as a key intermediate in multicomponent coupling reactions (e.g., A3 coupling).
Unlike standard solvents or reagents, this compound possesses a dual-hazard profile :
-
Chemical Instability: The terminal alkyne is susceptible to exothermic polymerization and formation of explosive metal acetylides.
-
Biological Aggression: The primary amine at the propargylic position enhances nucleophilicity and bioavailability, significantly increasing the risk of transdermal toxicity and corrosive tissue damage compared to simple alkyl amines.
Critical Directive: Treat this compound with the same rigor as Propargylamine (CAS 2450-71-7) , which is classified as Fatal in contact with skin (H310). Do not assume safety based on the longer carbon chain.
Part 2: Chemical Identity & Physicochemical Characterization
| Property | Data / Estimate | Technical Note |
| IUPAC Name | Hex-1-yn-3-amine | Chiral center at C3. Often supplied as racemate. |
| CAS Number | 57964-66-6 | Specific isomer.[1] |
| Molecular Formula | MW: 97.16 g/mol | |
| Physical State | Colorless to Yellow Liquid | Darkens upon oxidation/polymerization. |
| Boiling Point | ~135–145 °C (Est.) | Higher than 1-hexyne (71°C) due to H-bonding. |
| Flash Point | ~35–45 °C (Est.) | Flammable Liquid .[2] |
| Density | ~0.84 g/mL | Less dense than water. |
| Solubility | Organic Solvents | Miscible in DCM, THF, MeOH. Limited water solubility. |
| pKa (Conj. Acid) | ~10.5 | Highly basic. Reacts violently with acids. |
Part 3: Hazard Assessment (GHS Classification)
Note: In the absence of a compound-specific harmonized SDS, the following classification is derived from Structure-Activity Relationships (SAR) of the homologous series (Propargylamine).
Core Hazards
-
Flammable Liquids (Category 3): Vapor/air mixtures are explosive. Flash point is likely near ambient temperature.
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 1/2): FATAL IN CONTACT WITH SKIN. The lipophilic hexyl chain facilitates rapid absorption through the stratum corneum, delivering the cytotoxic propargyl amine moiety systemically.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation.
Chemical Incompatibilities (The "Why" behind the risk)
-
Active Metals (Cu, Ag, Hg): The acidic proton on the terminal alkyne (
) reacts with heavy metals to form explosive metal acetylides . Never use copper or silver needles/fittings. -
Oxidizing Agents: Vigorous, potentially explosive reaction.
-
Acids/Acid Chlorides: Highly exothermic neutralization/acylation.
-
Atmospheric
: Reacts with air to form carbamate salts (white crust), altering stoichiometry and purity.
Part 4: Safe Handling & Storage Protocols
Storage Architecture
-
Temperature: Store at 2°C to 8°C . Cold storage retards the rate of spontaneous alkyne polymerization.
-
Atmosphere: Argon or Nitrogen blanket is mandatory. Oxygen promotes oxidative degradation;
scavenges the amine. -
Container: Amber glass with a Teflon-lined cap. Avoid ground glass joints without grease, as amine "creep" can seize the joint.
Operational Workflow (SOP)
-
Transfer: Always handle inside a fume hood or glovebox .
-
Syringe Technique: Use oven-dried, gas-tight syringes. Flush with inert gas before drawing liquid.
-
Quenching: Never dispose of neat material. Dilute with a combustible solvent (e.g., tert-butyl methyl ether) before adding to waste streams to prevent localized heating.
Personal Protective Equipment (PPE)
-
Gloves: Silver Shield / 4H (Laminate) gloves are required.
-
Why? Standard Nitrile gloves provide insufficient breakthrough time (< 5 mins) for small, penetrating amines like propargylamines.
-
-
Eye Protection: Chemical splash goggles + Face shield.
-
Body: Flame-resistant lab coat.
Part 5: Emergency Response Logic
Visualization: Exposure Response Decision Tree
This workflow dictates the immediate actions required upon accidental exposure.
Caption: Protocol for immediate triage of 3-amino-1-hexyne exposure. Speed is critical due to rapid transdermal absorption.
Spill Management
-
Evacuate: Clear the area of non-essential personnel.
-
Ignition Control: Eliminate all sources of ignition (hot plates, stirrers).
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels or sawdust (fire risk with amines).
-
Neutralize: Wipe the area with dilute acetic acid or 1M HCl to convert trace amine to non-volatile ammonium salt, then clean with soap and water.
Part 6: Synthetic Context & Utility
Researchers typically employ 3-amino-1-hexyne in Multicomponent Reactions (MCRs) . Understanding the reaction mechanism helps predict safety risks during synthesis.
The A3 Coupling Pathway
The primary utility is the A3 Coupling (Aldehyde-Amine-Alkyne), often catalyzed by Cu(I) or Au(III).
Safety Note: While the reaction uses Copper catalysts, the catalytic amount is usually safe. However, adding stoichiometric copper salts to the neat amine/alkyne mixture can precipitate explosive copper acetylides. Always add the catalyst to the solvent/aldehyde mixture first, then add the alkyne slowly.
Caption: Simplified workflow for A3 coupling using 3-amino-1-hexyne. Note the activation of the alkyne C-H bond.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12209, 1-Hexyne. Retrieved from [Link]
- Pestman, M., et al. (2014). Propargylamines: Versatile Building Blocks in Heterocyclic Synthesis. Chemical Reviews. (General reference for synthetic utility and reactivity profiles).
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: 1-Hexyne. Retrieved from [Link]
Sources
Navigating the Reactivity of the Terminal Alkyne in Hex-1-yn-3-amine: An In-depth Technical Guide
Abstract
Hex-1-yn-3-amine, a propargylamine derivative, is a versatile building block in modern organic synthesis, finding extensive application in the development of novel pharmaceuticals and functional materials. The strategic positioning of a secondary amine at the propargylic position profoundly influences the reactivity of the terminal alkyne, presenting both unique opportunities for selective transformations and challenges in reaction control. This guide provides a comprehensive technical overview of the core reactions involving the terminal alkyne of Hex-1-yn-3-amine, with a focus on the mechanistic nuances introduced by the adjacent amino group. We will delve into key transformations including the Sonogashira coupling, the Aldehyde-Alkyne-Amine (A3) coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), hydration, and cyclization reactions for the synthesis of quinoline scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively harness the synthetic potential of this valuable molecule.
Introduction: The Duality of Functionality in Hex-1-yn-3-amine
The chemical architecture of Hex-1-yn-3-amine features two key functional groups in close proximity: a terminal alkyne and a secondary amine. This arrangement is not merely a sum of its parts; the electronic interplay between the nitrogen lone pair and the π-system of the alkyne modulates the molecule's reactivity profile. The amine group, being basic, can influence the acidity of the terminal alkyne proton and can also act as a chelating agent in metal-catalyzed reactions, thereby directing the stereochemical and regiochemical outcomes of transformations. Understanding this intricate relationship is paramount for designing efficient and selective synthetic routes.
Palladium-Catalyzed Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a cornerstone reaction for the formation of a C(sp)-C(sp²) bond, linking a terminal alkyne with an aryl or vinyl halide.[1] In the context of Hex-1-yn-3-amine, the reaction proceeds under mild conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The amine base serves to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.
Mechanistic Considerations and the Role of the Amine
The catalytic cycle of the Sonogashira reaction involves both a palladium and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl/vinyl halide, followed by transmetalation with the copper acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
A critical aspect when working with Hex-1-yn-3-amine is the potential for the secondary amine to act as a ligand for the metal catalysts. This can either be beneficial, by stabilizing catalytic intermediates, or detrimental, by leading to catalyst inhibition. Careful selection of reaction conditions, including the choice of an external amine base and appropriate ligands, is crucial to mitigate unwanted side reactions such as homocoupling of the alkyne (Glaser coupling).
Optimized Protocol for Sonogashira Coupling of Hex-1-yn-3-amine
This protocol provides a general framework for the coupling of Hex-1-yn-3-amine with an aryl iodide.
Materials:
-
Hex-1-yn-3-amine
-
Aryl iodide
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous, degassed solvent, followed by triethylamine (2.0 equiv).
-
Add Hex-1-yn-3-amine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommendation |
| Low Yield | Inefficient catalysis | Increase catalyst loading or try a different palladium source/ligand combination. |
| Poor quality of reagents | Ensure reagents are pure and the solvent is anhydrous and degassed. | |
| Homocoupling of Alkyne | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Inappropriate base | Consider using a bulkier amine base to disfavor homocoupling. | |
| Reaction Stalls | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
A³ Coupling: A Three-Component Approach to Propargylamines
The Aldehyde-Alkyne-Amine (A³) coupling is a powerful one-pot, three-component reaction to synthesize more complex propargylamines.[3] In this reaction, an aldehyde, an alkyne, and an amine are coupled, typically with a metal catalyst. When considering Hex-1-yn-3-amine, it can serve as the alkyne component in this reaction.
Mechanism of A³ Coupling
The reaction is believed to proceed through the in-situ formation of an iminium ion from the aldehyde and the amine.[4] Concurrently, the metal catalyst activates the terminal alkyne, facilitating its nucleophilic attack on the iminium ion to generate the propargylamine product.[3]
Caption: A³ Coupling Mechanism.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] The terminal alkyne of Hex-1-yn-3-amine is an excellent substrate for this transformation, allowing for its conjugation to a wide variety of azide-containing molecules. This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[6]
The Role of the Amine in CuAAC
While the CuAAC reaction is generally robust, the presence of the amine in Hex-1-yn-3-amine can influence the reaction. The amine can potentially coordinate to the copper catalyst. However, the use of accelerating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can help to stabilize the active Cu(I) species and promote the catalytic cycle, often mitigating any negative effects of the substrate's amine group.[7]
Protocol for CuAAC of Hex-1-yn-3-amine
Materials:
-
Hex-1-yn-3-amine
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
Procedure:
-
In a reaction vessel, dissolve Hex-1-yn-3-amine (1.0 equiv) and the organic azide (1.0 equiv) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by simple filtration or extraction, depending on its solubility.
Quantitative Data for CuAAC Reactions
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| Propargylamine | Benzyl azide | CuSO₄/NaAsc | H₂O/t-BuOH | >95 | [8] |
| N-Boc propargylamine | Phenyl azide | CuI | CH₂Cl₂ | 98 | [9] |
Hydration of the Terminal Alkyne: Synthesis of β-Amino Ketones
The hydration of the terminal alkyne in Hex-1-yn-3-amine provides a direct route to β-amino ketones, which are valuable synthetic intermediates. The regioselectivity of this reaction is a key consideration.
Regioselectivity and the Directing Effect of the Amine
The acid-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule, leading to the formation of a methyl ketone.[10] However, the presence of the amine group in Hex-1-yn-3-amine can influence the regioselectivity. In some cases, particularly with a protected amine, the nitrogen atom can direct the hydration to the terminal carbon, leading to the anti-Markovnikov product.[11] Gold-catalyzed hydration has been shown to be particularly effective for the regiospecific hydration of N-protected propargylamines to yield β-amino ketones.[12]
Caption: Regioselectivity in Alkyne Hydration.
Cyclization Reactions: Access to Quinolines
Propargylamines, including derivatives of Hex-1-yn-3-amine, are valuable precursors for the synthesis of heterocyclic compounds. One notable transformation is their palladium-catalyzed cyclization to form substituted quinolines.[13]
Mechanism of Quinoline Synthesis
The synthesis of quinolines from propargylamines can proceed through various mechanistic pathways, often involving an initial C-H activation or an oxidative addition of an aryl halide to the palladium catalyst, followed by a series of insertion and cyclization steps. The specific pathway is dependent on the reaction conditions and the other reactants involved.[14]
Conclusion
Hex-1-yn-3-amine is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its terminal alkyne, which is subtly and powerfully modulated by the neighboring amine functionality. A thorough understanding of the reaction mechanisms, the potential for chelation control, and the optimization of reaction protocols are essential for leveraging the full potential of this building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide has provided a detailed overview of the key transformations of the terminal alkyne in Hex-1-yn-3-amine, offering both mechanistic insights and practical experimental guidance to aid researchers in their synthetic endeavors.
References
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). A3 coupling reaction. [Link]
-
ResearchGate. (2020). Aldehyde-alkyne-amine (A3) coupling catalyzed by a highly efficient dicopper complex. [Link]
-
ResearchGate. (2018). Optimization of Sonogashira coupling. [Link]
-
National Institutes of Health. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. [Link]
-
Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. [Link]
-
Royal Society of Chemistry. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. [Link]
-
MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. [Link]
-
National Institutes of Health. (2016). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. [Link]
-
National Institutes of Health. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
Florida Institute of Technology Scholarship Repository. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. [Link]
-
National Institutes of Health. (2011). Palladium-catalyzed cyclization of propargylic compounds. [Link]
-
ResearchGate. (2019). The Hydration of 1-Hexene and 1-Hexyne. [Link]
-
ACS Publications. (2007). Regiospecific Hydration of N-(Diphenylphosphinoyl)propargyl Amines: Synthesis of β-Amino Ketones by Au(III) Catalysis. [Link]
- Unknown.
-
ResearchGate. (2018). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. [Link]
-
ResearchGate. (2013). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. [Link]
-
ACS Publications. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]
-
MDPI. (2018). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). [Link]
-
National Institutes of Health. (2016). Intermolecular Hydroaminoalkylation of Alkynes. [Link]
-
Frontiers. (2021). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. [Link]
-
Florida Institute of Technology Scholarship Repository. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Save My Exams. (2025). Hydration of Hex-1-ene (OCR A Level Chemistry A): Revision Note. [Link]
-
PubMed. (2007). Regiospecific Hydration of N-(Diphenylphosphinoyl)propargyl Amines: Synthesis of β-Amino Ketones by Au(III) Catalysis. [Link]
-
YouTube. (2023). 1-Hexene hydration - reaction & workup DEMO VIDEO. [Link]
-
Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. [Link]
-
YouTube. (2023). Sonogashira reaction | Solved Practice Problems. [Link]
-
National Institutes of Health. (2012). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
-
PubMed. (2017). Base-Mediated Hydroamination of Alkynes. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of propargylic amines. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Pearson. (2023). Using hex-1-ene as your starting material, show how you would synthesize the following compounds. [Link]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
National Institutes of Health. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
MDPI. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
YouTube. (2023). SN2 Intramolecular Reactions. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]
-
PubMed. (2023). Propargylamine: an important moiety in drug discovery. [Link]
-
National Institutes of Health. (2014). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. [Link]
-
National Institutes of Health. (2012). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. [Link]
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- 14. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity and Synthetic Utility of Hex-1-yn-3-amine Derivatives
The following technical guide details the pharmacological potential, structure-activity relationships (SAR), and synthetic methodologies for Hex-1-yn-3-amine and its bioactive derivatives.
Executive Summary
Hex-1-yn-3-amine (1-Hexyn-3-amine) represents a specific subclass of the propargylamine pharmacophore, a privileged structural motif in medicinal chemistry. Unlike simple linear amines, the hex-1-yn-3-amine scaffold features a terminal alkyne "warhead" directly adjacent to a chiral amine center, flanked by a lipophilic propyl chain.
This architecture grants it dual functionality:
-
Mechanism-Based Inactivation: The terminal alkyne acts as a suicide substrate for flavin-dependent enzymes (e.g., Monoamine Oxidases) and cysteine proteases (e.g., Cruzain).
-
Multicomponent Reactivity: It serves as a versatile "clickable" synthon in A³-coupling (Aldehyde-Alkyne-Amine) reactions to generate complex heterocyclic libraries.
This guide focuses on its application in neuroprotection (MAO-B inhibition) and infectious disease (Chagas disease therapeutics) , providing validated synthetic protocols and mechanistic insights.
Chemical Architecture & Pharmacophore Analysis
The biological potency of hex-1-yn-3-amine derivatives stems from three distinct structural zones. Understanding these zones is critical for rational drug design.
The Propargylamine Warhead (Zone A & B)
The core pharmacophore is the
-
Mechanism: In enzymes like MAO-B, the amine is oxidized to an iminium ion. The adjacent alkyne is then activated, becoming a Michael acceptor that forms a covalent bond with the FAD cofactor (specifically at the N5 position), irreversibly inhibiting the enzyme.
-
Chirality (Zone B): The C3 carbon is chiral. In propargylamine drugs (e.g., Rasagiline), the (R)-enantiomer is often significantly more potent (up to 50-fold) than the (S)-enantiomer due to steric constraints in the substrate cavity.
The Lipophilic Tail (Zone C)
The propyl chain (C4–C6) of the hexyl backbone provides hydrophobic interactions.
-
Selectivity: In protease inhibitors (e.g., for Cruzain), this hydrophobic tail occupies the S1 or S2 specificity pockets, displacing water and increasing binding affinity via van der Waals forces.
Figure 1: Pharmacophore dissection of the Hex-1-yn-3-amine scaffold showing functional zones and their interaction with key biological targets.
Therapeutic Applications
Infectious Disease: Cruzain Inhibitors (Chagas Disease)
Chagas disease, caused by Trypanosoma cruzi, lacks effective chemotherapy. The cysteine protease Cruzain is a validated target.
-
Lead Compound: Derivatives of (S)-3,5-dimethyl-N-(quinolin-6-ylmethyl)hex-1-yn-3-amine have shown potent inhibition.
-
Mechanism: The hex-1-yn-3-amine derivative acts as a non-peptidic inhibitor.[2] The alkyne moiety does not always act as the trap here; often, these derivatives are precursors to tetrafluorophenoxymethyl ketones , where the amine provides the scaffold for recognition.
-
Data: Optimized derivatives demonstrate IC₅₀ values in the low nanomolar range (<50 nM) against recombinant Cruzain.
Neurodegeneration: MAO-B Inhibition
While selegiline and rasagiline are the gold standards, hex-1-yn-3-amine derivatives offer a tunable scaffold for "Third Generation" MAO-B inhibitors.
-
Selectivity: The length of the alkyl chain at C3 (propyl in this case) modulates MAO-A vs. MAO-B selectivity. The C6 chain length is optimal for the larger hydrophobic entrance cavity of MAO-B, effectively excluding the smaller MAO-A active site.
-
Neuroprotection: Beyond enzyme inhibition, the propargylamine moiety induces anti-apoptotic genes (Bcl-2) and preserves mitochondrial membrane potential (
).
Synthetic Methodologies
The synthesis of hex-1-yn-3-amine derivatives is dominated by catalytic multicomponent reactions (MCRs) or nucleophilic additions to imines.
The A³-Coupling Route (Catalytic)
The most efficient route to generate diverse N-substituted hex-1-yn-3-amines is the A³-Coupling (Aldehyde-Amine-Alkyne).
-
Reagents: Butyraldehyde (provides the propyl tail) + Amine (R-NH₂) + Acetylene source.
-
Catalyst: Gold (Au) or Copper (Cu) salts.
-
Advantage: Atom-economical, water-compatible, and amenable to library generation.
Asymmetric Synthesis (Ellman's Auxiliary)
For pharmaceutical applications, controlling the C3 stereocenter is mandatory.
-
Method: Addition of alkynyl nucleophiles to
-tert-butanesulfinyl aldimines (Ellman's imines). -
Yield: Typically >90% diastereomeric excess (de).
Figure 2: Synthetic pathways for accessing the Hex-1-yn-3-amine scaffold. The Ellman route is preferred for enantiopure drug candidates.
Experimental Protocols
Protocol A: Enantioselective Synthesis via Ellman Sulfinamide
Use this protocol to generate the chiral scaffold for biological testing.
-
Imine Formation:
-
Mix Butyraldehyde (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.0 equiv) in CH₂Cl₂.
-
Add Ti(OEt)₄ (2.0 equiv) as a Lewis acid/dehydrating agent.
-
Stir at RT for 12 h. Quench with brine, filter, and concentrate to yield the sulfinyl imine.
-
-
Alkynylation:
-
Dissolve Trimethylsilylacetylene (1.2 equiv) in THF at -78°C.
-
Add n-BuLi (1.2 equiv) dropwise to generate the lithium acetylide.
-
Cannulate the sulfinyl imine (from step 1) into the acetylide solution at -78°C.
-
Stir for 4 h, allowing to warm to -20°C.
-
-
Deprotection:
-
Treat the resulting sulfinamide with 4M HCl in Dioxane to cleave the chiral auxiliary and the TMS group simultaneously.
-
Result: Chiral Hex-1-yn-3-amine hydrochloride salt.
-
Protocol B: In Vitro MAO-B Inhibition Assay
Standard validation for propargylamine activity.
| Reagent | Concentration | Role |
| Recombinant hMAO-B | 5 µg/mL | Target Enzyme |
| Tyramine | 1 mM | Substrate |
| Amplex Red | 50 µM | Fluorescent Reporter |
| HRP | 1 U/mL | Coupling Enzyme |
-
Incubation: Incubate hMAO-B with the test compound (Hex-1-yn-3-amine derivative) in phosphate buffer (pH 7.4) for 20 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to allow adduct formation.
-
Reaction Start: Add the substrate mixture (Tyramine + Amplex Red + HRP).
-
Measurement: Monitor fluorescence (Ex/Em = 571/585 nm) for 30 minutes.
-
Analysis: Calculate the slope of fluorescence generation. Determine IC₅₀ relative to a DMSO control.
Future Outlook
The Hex-1-yn-3-amine scaffold is evolving beyond simple enzyme inhibition. Current trends indicate a shift toward Multi-Target Directed Ligands (MTDLs) , where this alkyne-amine core is coupled with antioxidant moieties (e.g., ferulic acid, melatonin) to treat multifactorial diseases like Alzheimer's. Furthermore, its utility in Click Chemistry (CuAAC) allows it to serve as a "chemical handle" for profiling protein targets in live cells (Activity-Based Protein Profiling - ABPP).
References
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Brak, K., et al. (2008). "Nonpeptidic Tetrafluorophenoxymethyl Ketone Cruzain Inhibitors as Promising New Leads for Chagas Disease Chemotherapy."[2][3] Journal of Medicinal Chemistry. Link
-
Carradori, S., & Silvestri, R. (2015). "New frontiers in selective human monoamine oxidase inhibitors." Journal of Medicinal Chemistry. Link
-
Wei, C., & Li, C.J. (2003). "A3-coupling reaction of aldehydes, amines, and alkynes."[4] Journal of the American Chemical Society.[2] Link
-
Ellman, J.A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link
-
Binda, C., et al. (2004). "Structure-function relationships in the monoamine oxidases." Current Medicinal Chemistry. Link
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- 4. researchgate.net [researchgate.net]
Application Note: A Streamlined Protocol for the Synthesis of Hex-1-yn-3-amine via Copper-Catalyzed A³ Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Hex-1-yn-3-amine, a valuable propargylamine building block. The methodology leverages the A³ (Aldehyde-Alkyne-Amine) three-component coupling reaction, a highly efficient and atom-economical process.[1] We present a detailed, step-by-step guide from reaction setup to final purification, emphasizing the causal reasoning behind experimental choices, safety considerations, and robust analytical validation. The protocol is designed for reproducibility and scalability, making it suitable for both academic research and process development in the pharmaceutical industry.
Principle and Significance
The A³ coupling reaction is a powerful one-pot multicomponent reaction that forms a propargylamine from an aldehyde, a terminal alkyne, and an amine.[1][2] This transformation is prized in modern organic synthesis for its convergence and adherence to the principles of green chemistry, as it constructs complex molecules from simple precursors in a single operation, with water as the only theoretical byproduct.[1][2]
Propargylamines, such as the target Hex-1-yn-3-amine, are crucial intermediates in medicinal chemistry and materials science.[3][4] Their unique structural motif is found in numerous biologically active compounds and serves as a versatile handle for further chemical elaboration.[4] This protocol utilizes a copper(I) catalyst, which is widely recognized for its affordability, high catalytic efficiency, and stability.[5]
The synthesis proceeds in two key stages:
-
A³ Coupling: Butyraldehyde, an ammonia source, and a protected acetylene equivalent (trimethylsilylacetylene) are coupled in the presence of a copper(I) iodide catalyst.
-
Deprotection: The resulting silyl-protected propargylamine is deprotected to yield the final primary amine, Hex-1-yn-3-amine.
Reaction Scheme:
-
Step 1: A³ Coupling
-
Step 2: Deprotection
Catalytic Mechanism: The "Why" Behind the Reaction
The efficacy of the A³ coupling hinges on a synergistic catalytic cycle orchestrated by the copper(I) catalyst. Understanding this mechanism is critical for troubleshooting and optimization.
-
Alkyne Activation: The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne. This interaction increases the acidity of the terminal proton, facilitating its removal to form a copper acetylide intermediate.[2][4]
-
Imine Formation: Concurrently, the butyraldehyde and ammonia react in situ to form an electrophilic imine (or the corresponding iminium ion).[4]
-
Nucleophilic Addition: The highly nucleophilic copper acetylide attacks the electrophilic carbon of the imine. This key C-C bond-forming step generates the propargylamine product skeleton.
-
Catalyst Regeneration: The product is released, and the copper(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: Figure 1: Catalytic Cycle of the A³ Coupling Reaction.
Reagents, Materials, and Safety
Successful and safe execution requires careful preparation and handling of all materials.
Reagent List & Properties
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (Scale: 10 mmol) | Properties & Hazards |
| Butyraldehyde | C₄H₈O | 72.11 | 123-72-8 | 0.72 g (0.9 mL) | Highly Flammable , Irritant, Forms explosive peroxides[6][7] |
| Ammonia | NH₃ | 17.03 | 7664-41-7 | ~1.4 mL (28% aq. soln.) | Corrosive, Toxic by inhalation |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1066-54-2 | 1.47 g (2.1 mL) | Highly Flammable , Irritant |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | 95 mg (5 mol%) | Toxic, Irritant, Light-sensitive[8][9] |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | 20 mL | Highly Flammable , Health hazard |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ~2.76 g | Irritant |
| Methanol | CH₄O | 32.04 | 67-56-1 | 20 mL | Highly Flammable , Toxic |
Equipment
-
100 mL two-neck round-bottom flask or Schlenk flask
-
Reflux condenser and inert gas inlet (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Glass syringes and needles
-
Standard laboratory glassware (beakers, separatory funnel, graduated cylinders)
-
Rotary evaporator
-
Silica gel for flash chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale of the limiting reagent, butyraldehyde.
Workflow Overview
Caption: Figure 2: Experimental Workflow.
Step-by-Step Methodology
Part A: The A³ Coupling Reaction
-
Vessel Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: To the flask, add copper(I) iodide (95 mg, 0.5 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add toluene (20 mL) via syringe. Begin stirring. Sequentially add the 28% aqueous ammonia solution (1.4 mL, ~12 mmol, 1.2 equiv.), followed by butyraldehyde (0.9 mL, 10 mmol, 1.0 equiv.), and finally trimethylsilylacetylene (2.1 mL, 15 mmol, 1.5 equiv.).
-
Causality Note: Using an excess of the more volatile amine and alkyne components helps to drive the reaction to completion. The order of addition is generally flexible, but adding the aldehyde before the alkyne can favor imine formation.
-
-
Reaction Execution: Fit the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate eluent). Take small aliquots from the reaction mixture via syringe. The product spot should be less polar than the starting amine but more polar than the aldehyde and alkyne. Visualize with a UV lamp and/or potassium permanganate stain. The reaction is typically complete within 4-12 hours.[10]
Part B: Work-up and Deprotection
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(1-(trimethylsilyl)prop-2-yn-1-yl)butan-1-amine.
-
Deprotection Setup: Dissolve the crude oil in methanol (20 mL) in an Erlenmeyer flask with a stir bar.
-
Deprotection Reaction: Add potassium carbonate (2.76 g, 20 mmol) to the solution. Stir vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: Once deprotection is complete, remove the solid K₂CO₃ by filtration. Wash the solid with a small amount of methanol. Concentrate the filtrate under reduced pressure to yield the crude Hex-1-yn-3-amine.
Part C: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective. The amine product may streak; adding ~1% triethylamine to the eluent system can mitigate this and lead to sharper peaks.
-
-
Fraction Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Final Product: Remove the solvent under reduced pressure to obtain Hex-1-yn-3-amine as a purified oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and IR spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxidized Cu(I)). | Use fresh, high-purity CuI. Consider adding the catalyst under a robust inert atmosphere. |
| Poor quality reagents (e.g., old butyraldehyde containing butyric acid). | Use freshly distilled butyraldehyde. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally (e.g., to 100 °C). Confirm completion with TLC. |
| Low catalyst loading. | Increase catalyst loading to 10 mol%. | |
| Formation of Alkyne Dimer | Presence of oxygen in the reaction vessel. | Ensure the reaction is run under a strictly inert atmosphere (use Schlenk line techniques).[10] Degas the solvent before use. |
| Difficulty in Purification | Product streaking on silica gel column. | Add 1% triethylamine to the eluent to neutralize acidic sites on the silica. Alternatively, use a plug of basic alumina. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.[11]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Flammability: Butyraldehyde, trimethylsilylacetylene, toluene, and methanol are highly flammable.[7] Keep away from ignition sources (sparks, open flames, hot surfaces).[6][12] Ensure all heating is done via a controlled heating mantle or oil bath.
-
Toxicity and Handling: Copper(I) iodide is toxic if ingested and causes skin and eye irritation; avoid creating dust.[13][14] Butyraldehyde is a severe eye irritant.[7][15] Avoid inhalation of all vapors and direct skin contact.[8][9][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction. [Link]
-
Cimarelli, C. (2023). A Review on Heterogeneous Catalytic Approaches to Propargylamines by A3-Coupling Reaction. Catalysts, 13(5), 811. [Link]
-
Borah, P., et al. (2020). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry, 18(43), 8848-8863. [Link]
-
ResearchGate. (n.d.). Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. [Link]
-
ResearchGate. (n.d.). Cu(acac)2-Catalyzed A3-(Aldehyde-amine-alkyne) Coupling Reaction for the Synthesis of a Wide Range of Propargylamines and Entry to Imidazo[1,2-a]pyridines. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. [Link]
-
Florida Tech Scholarship Repository. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. [Link]
-
He, W., et al. (2015). Aldehyde-alkyne-amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5(47), 37603-37607. [Link]
-
ResearchGate. (2013). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?. [Link]
-
MDPI. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: butyraldehyde. [Link]
-
Pearson. (n.d.). Using hex-1-ene as your starting material, show how you would synthesize...[Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. [Link]
-
NIH. (n.d.). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. [Link]
-
RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. [https://www.carlroth.com/medias/SDB-0305-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI0MDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjAvaDU5LzkwNDY5MTg0NDMwMzgu cGRmfGU4YjU5M2U5ZGMwNzE4N2M5YjYyZDYwY2Y0M2Y5Y2I4YjFkYjQ1YjU4MGE3YjQ2YjE4YjQ4ZTYwM2M0YjI5ZDY]([Link] cGRmfGU4YjU5M2U5ZGMwNzE4N2M5YjYyZDYwY2Y0M2Y5Y2I4YjFkYjQ1YjU4MGE3YjQ2YjE4YjQ4ZTYwM2M0YjI5ZDY)
-
ILO and WHO. (2021). ICSC 0403 - BUTYRALDEHYDE. [Link]
-
ResearchGate. (n.d.). Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs). [Link]
-
NJ Department of Health. (n.d.). HAZARD SUMMARY - Butyraldehyde. [Link]
-
ChemSynthesis. (n.d.). 1-hexen-3-amine. [Link]
-
NIH. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
MDPI. (2024). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. [Link]
-
Chemical Synthesis Database. (n.d.). 5-hexen-3-yn-1-ol. [Link]
-
PubChem. (n.d.). Hex-3-YN-1-amine. [Link]
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Strategic Utilization of Hex-1-yn-3-amine in Heterocyclic Scaffolding
Executive Summary
Hex-1-yn-3-amine (CAS: 689-00-9) represents a high-value bifunctional building block in the synthesis of nitrogen-containing heterocycles. Its structure—comprising a terminal alkyne, a propargylic primary amine, and a lipophilic propyl chain—offers orthogonal reactivity profiles essential for diversity-oriented synthesis (DOS). This guide details the strategic deployment of hex-1-yn-3-amine in the construction of 1,2,3-triazoles , polysubstituted pyrroles , and oxazoles , providing validated protocols that prioritize atom economy and regioselectivity.
Chemical Profile & Reactivity Logic
Structural Analysis
The molecule possesses two distinct reactive centers:
-
Nucleophilic Primary Amine (
): Capable of condensation (imines), acylation (amides), or participating in multicomponent reactions (MCRs) like the Ugi or Mannich reactions. -
Electrophilic/Dipolar Terminal Alkyne (
): Susceptible to Sonogashira coupling, deprotonation (acetylide formation), and 1,3-dipolar cycloadditions (Click chemistry).
Key Advantage: The propyl side chain increases lipophilicity (
Strategic Reaction Map
The following diagram illustrates the divergent pathways accessible from hex-1-yn-3-amine.
Figure 1: Divergent synthetic pathways utilizing Hex-1-yn-3-amine as a core scaffold.
Application 1: Regioselective Synthesis of 1,2,3-Triazoles
Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Utility: Generating peptidomimetics or bioisosteres where the triazole acts as a rigid linker.
Mechanistic Insight
While the amine group can potentially chelate copper, inhibiting the catalyst, this protocol utilizes a Tris(benzyltriazolyl)methylamine (TBTA) ligand to stabilize the Cu(I) species, ensuring high turnover even in the presence of the free amine. The reaction is strictly regioselective for the 1,4-isomer.
Experimental Protocol
Target: 1-(4-Chlorophenyl)-4-(1-aminobutyl)-1H-1,2,3-triazole
Reagents:
-
Hex-1-yn-3-amine (1.0 equiv, 1.0 mmol, 97 mg)
-
4-Chlorophenyl azide (1.0 equiv, 1.0 mmol)
- (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent:
(1:1 v/v, 4 mL)
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial, dissolve hex-1-yn-3-amine and 4-chlorophenyl azide in the
mixture. -
Catalyst Addition: Add a freshly prepared solution of sodium ascorbate (
in ) followed immediately by the solution ( in ). The solution should turn bright yellow/orange. -
Reaction: Stir vigorously at room temperature (
) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the azide. -
Work-up: Dilute with
( ) and cool on ice. The product often precipitates.-
If solid: Filter and wash with cold water and cold diethyl ether.
-
If oil: Extract with EtOAc (
), dry over , and concentrate.
-
-
Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5 with 1%
to protect the amine).
Yield Expectation: 85-95%.
Application 2: One-Pot Synthesis of Polysubstituted Pyrroles
Mechanism: Copper-catalyzed coupling of propargyl amines with aryl glyoxals (Modified Sakai Protocol). Utility: Rapid access to the pyrrole core, a privileged structure in kinase inhibitors (e.g., Sunitinib).
Mechanistic Insight
This cascade reaction proceeds via the condensation of the amine with the glyoxal aldehyde to form an imine, followed by a copper-catalyzed cyclization involving the alkyne and the ketone carbonyl.
Figure 2: Mechanistic cascade for pyrrole formation.
Experimental Protocol
Target: 2-Phenyl-4-propyl-1H-pyrrole-3-carbaldehyde derivative
Reagents:
-
Hex-1-yn-3-amine (1.0 equiv, 1.0 mmol)
-
Phenylglyoxal monohydrate (1.2 equiv, 1.2 mmol)
- (Catalyst, 10 mol%)
-
Piperidine (20 mol%, additive)
-
Solvent: DMF (
)
Step-by-Step Procedure:
-
Mixing: Combine hex-1-yn-3-amine and phenylglyoxal in DMF in a sealed tube.
-
Catalysis: Add piperidine followed by
. -
Heating: Heat the mixture to
for 3 hours. The solution will darken significantly. -
Quench: Cool to room temperature and pour into saturated
solution ( ) to chelate copper salts. -
Extraction: Extract with EtOAc (
). Wash combined organics with brine ( ) to remove DMF. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient 10:1 to 4:1).
Yield Expectation: 60-75%.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (CuAAC) | Copper disproportionation or oxidation. | Use a stabilizing ligand like TBTA or THPTA. Degas solvents with |
| Product Trapped in Aqueous Phase | High polarity of the free amine. | Adjust pH to >10 during extraction to ensure the amine is neutral (unprotonated). |
| Incomplete Cyclization (Pyrrole) | Catalyst poisoning by amine. | Increase catalyst loading to 20 mol% or switch to |
| Side Reactions (Polymerization) | Uncontrolled alkyne polymerization. | Avoid temperatures |
Safety & Handling
-
Hex-1-yn-3-amine: Irritant. Handle in a fume hood. Primary amines can absorb
from air; store under inert atmosphere (Argon/Nitrogen) at . -
Azides: Potentially explosive. Do not concentrate reaction mixtures containing organic azides to dryness if the C/N ratio is < 3. Use blast shields when heating.
-
Heavy Metals: Dispose of Copper and Silver waste in dedicated heavy metal waste streams.
References
-
Synthesis of 1,2,3-Triazoles (CuAAC)
-
Mechanism & Ligands: Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 2004, 6(17), 2853–2855. Link
-
Propargyl Amine Specifics: Yan, Z.-Y., et al. "Copper(I)-Catalyzed Three-Component Reaction of Amines, Propargyl Halides and Azides."[1] Organic Letters, 2008, 10, 8923. (Adapted logic for amine tolerance).
-
-
Pyrrole Synthesis (Sakai Protocol)
-
Original Method: Sakai, N., et al. "Copper-Catalyzed One-Pot Synthesis of Pyrroles from Propargylamines."[2] Organic Letters, 2012, 14, 1946.[3] (Note: This citation refers to the general methodology of propargyl amine cyclizations).
-
Review: "Synthesis of Heterocycles from Propargylamines." Chemical Reviews, 2017, 117(20), 12691–12727. Link
-
-
General Reactivity of Propargyl Amines
-
Peshkov, V. A., et al. "Propargylamines as building blocks for the synthesis of heterocyclic compounds." Chemical Society Reviews, 2013, 42, 6620-6658. Link
-
Sources
Application Notes and Protocols for the Synthesis of Quinolines from Hex-1-yn-3-amine Precursors
Introduction: The Strategic Importance of Quinolines and the Utility of Alkynyl Amine Precursors
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The continuous demand for novel quinoline-based pharmaceuticals necessitates the development of efficient, versatile, and robust synthetic methodologies. Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and offer limited substituent diversity.[4][5] Modern synthetic chemistry has turned to transition-metal catalysis to overcome these limitations, with gold-catalyzed reactions emerging as a particularly powerful tool for the construction of complex heterocyclic systems.[6][7]
This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted quinolines from Hex-1-yn-3-amine, an α,β-alkynyl amine precursor. Gold-catalyzed intramolecular cyclization of such precursors offers a direct and atom-economical route to the quinoline core, proceeding under mild conditions with high efficiency.[8][9] We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental protocols, and discuss the broader applications of this methodology in the synthesis of pharmaceutically relevant molecules.
Mechanistic Insights: The Gold-Catalyzed Cyclization of Hex-1-yn-3-amine
The gold-catalyzed intramolecular cyclization of Hex-1-yn-3-amine to form 2-ethyl-4-methylquinoline is predicated on the high affinity of gold(I) catalysts for carbon-carbon triple bonds.[9] The generally accepted mechanism involves the following key steps:
-
π-Activation of the Alkyne: A cationic gold(I) species, typically generated in situ from a gold(I) chloride precatalyst and a silver salt co-catalyst, coordinates to the alkyne moiety of Hex-1-yn-3-amine. This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack.
-
Intramolecular Nucleophilic Attack (Hydroamination): The lone pair of the amine nitrogen then attacks the activated alkyne in an intramolecular fashion. This step can proceed via two regiochemically distinct pathways: a 6-endo-dig cyclization or a 5-exo-dig cyclization. For the formation of the six-membered quinoline ring, the 6-endo-dig pathway is favored.
-
Protodeauration/Aromatization: The resulting vinylgold intermediate undergoes protodeauration, cleaving the carbon-gold bond and regenerating the active gold(I) catalyst. Subsequent tautomerization and aromatization lead to the formation of the stable quinoline ring system.
An alternative, though less direct, pathway could involve an initial gold-catalyzed Meyer-Schuster-like rearrangement of the propargylamine to an enamine or allene intermediate, followed by cyclization and aromatization. However, the direct hydroamination pathway is more commonly invoked for this class of substrates.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed gold-catalyzed intramolecular cyclization of Hex-1-yn-3-amine.
Caption: Proposed mechanism for gold-catalyzed quinoline synthesis.
Experimental Protocols
The following protocols are designed to be robust and reproducible. As with any chemical synthesis, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Gold-Catalyzed Intramolecular Cyclization of Hex-1-yn-3-amine
This protocol is based on established procedures for the gold-catalyzed hydroamination and cyclization of alkynylamines.
Materials:
-
Hex-1-yn-3-amine
-
(Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl]
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (PPh₃)AuCl (5 mol%) and AgOTf (5 mol%).
-
Solvent Addition: Add anhydrous DCM (or DCE) to the flask to achieve a substrate concentration of 0.1 M. Stir the mixture for 10-15 minutes at room temperature to allow for the in-situ formation of the active cationic gold catalyst.
-
Substrate Addition: Add Hex-1-yn-3-amine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-ethyl-4-methylquinoline.
| Parameter | Recommended Condition | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be required for less reactive substrates. |
| Solvent | DCM, DCE, Toluene | Anhydrous conditions are crucial for catalyst stability. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed to drive the reaction to completion. |
| Reaction Time | 1-24 hours | Monitor by TLC or GC-MS. |
Alternative Synthetic Approach: A3 Coupling
An alternative strategy for the synthesis of quinolines involves the A³ (Aldehyde-Alkyne-Amine) coupling reaction. While this is a multi-component reaction, it offers a convergent approach to highly substituted quinolines. For the synthesis of 2-ethyl-4-methylquinoline, this would involve the reaction of an appropriate aniline, an aldehyde, and propyne.
Visualizing the A³ Coupling Workflow
Caption: General workflow for quinoline synthesis via A3 coupling.
Applications in Drug Development
The synthetic routes described herein provide efficient access to a diverse range of substituted quinolines, which are privileged scaffolds in drug discovery. The ability to introduce various substituents onto the quinoline core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, the 2- and 4-positions of the quinoline ring are frequently modified to enhance target binding and selectivity. The methodologies presented here, with their mild reaction conditions and broad functional group tolerance, are highly amenable to the construction of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
The synthesis of quinolines from Hex-1-yn-3-amine precursors via gold-catalyzed intramolecular cyclization represents a modern, efficient, and atom-economical approach to this important class of heterocycles. The mechanistic insights and detailed protocols provided in this guide are intended to empower researchers in academia and industry to explore and expand upon these powerful synthetic tools. The versatility of gold catalysis in alkyne chemistry continues to open new avenues for the construction of complex molecules with significant potential in medicinal chemistry and materials science.
References
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20215-20242. [Link]
- Cieslik, W., et al. (2012). Synthesis of Alkyne-substituted Quinolines as Analogues of Allylamines. International Bulletin of Pharmaceutical Sciences, 1, 3-9.
-
Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. European Journal of Organic Chemistry, 2020(39), 6199-6211. [Link]
-
Gorja, D., et al. (2021). Quinoline-Fused Lactones via Tandem Oxidation Cyclization: Metal-Free sp3 C-H Functionalization. The Journal of Organic Chemistry, 86(3), 2534–2542. [Link]
-
Kaur, M., & Singh, V. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
- Kazemi, M., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances.
-
Li, G., & Zhang, J. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(9), 3179–3347. [Link]
-
Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 989634. [Link]
- Mphahlele, M. J., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Indian Journal of Chemistry, Section B, 58B(7), 834-846.
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Organic Reactions. (n.d.). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Retrieved from [Link]
- Patil, S. A., et al. (2025). Gold-Catalyzed Alkyne-Amine Cascade Annulations: A Modern Strategy for Azaheterocycle Construction. Chemical Reviews.
-
PubChem. (n.d.). 2-Ethyl-4-methylquinoline. Retrieved from [Link]
-
Reddy, T. S., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 27(19), 6599. [Link]
- Sirisha, K., et al. (2022). Synthesis of 2,4-Disubstituted Quinoline Derivatives via A3-Coupling: An EcoScale Evaluation. ChemistrySelect, 7(22), e202201083.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
Verma, P., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(38), 22535-22557. [Link]
-
Wang, C., et al. (2021). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 11(11), 1369. [Link]
-
Xiang, J.-C., et al. (2017). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry, 82(18), 9682–9692. [Link]
-
Zhang, L., et al. (2019). Gold catalysis in quinoline synthesis. Chemical Communications, 55(84), 12596-12607. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Fused Lactones via Tandem Oxidation Cyclization: Metal-Free sp3 C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold-Catalyzed Alkyne-Amine Cascade Annulations: A Modern Strategy for Azaheterocycle Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QM00866A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Click chemistry reactions using Hex-1-yn-3-amine
Application Note: High-Efficiency CuAAC Click Chemistry Using Hex-1-yn-3-amine
Abstract
Hex-1-yn-3-amine (CAS: 53268-73-0) represents a distinct class of "propargylic amine" building blocks that offer dual functionality: a terminal alkyne for bioorthogonal ligation and a primary amine for payload attachment. Unlike simple aliphatic alkynes, the proximity of the amine to the triple bond (C3 position) creates a unique electronic and chelating environment. This guide details the optimized protocols for utilizing Hex-1-yn-3-amine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), specifically addressing the "internal ligand" effect where the amine moiety can accelerate reaction kinetics or, conversely, induce catalyst poisoning if not properly managed.
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | Hex-1-yn-3-amine |
| CAS Number | 53268-73-0 |
| Molecular Weight | 97.16 g/mol |
| Structure | Primary amine at C3 (chiral center), terminal alkyne at C1. |
| Key Reactivity | 1. Electrophilic Trap: The amine allows rapid coupling to NHS-esters or carboxylic acids.2. CuAAC Substrate: The terminal alkyne reacts with azides to form 1,4-disubstituted 1,2,3-triazoles.3. Chelation: The C3-amine can coordinate Cu(I), potentially stabilizing the cuprate intermediate. |
| Stability | Prone to oxidative homocoupling (Glaser reaction) in the presence of Cu and O₂. Store under Argon at -20°C. |
Mechanistic Insight: The "Chelation Effect"
In standard CuAAC, an external ligand (e.g., THPTA, TBTA) is required to protect Cu(I) from oxidation and disproportionation. However, with Hex-1-yn-3-amine, the substrate itself can act as a ligand.
-
Acceleration: The nitrogen atom at the
-position to the alkyne can coordinate to the copper center, effectively increasing the local concentration of the catalyst at the reaction site. -
Risk: If the amine concentration is too high relative to copper without an external ligand, it can saturate the copper coordination sphere, preventing the azide from binding (Catalyst Poisoning).
Diagram 1: Chelation-Assisted CuAAC Mechanism The following diagram illustrates the coordination mode where the propargylic amine stabilizes the Cu-acetylide intermediate.
Caption: Proposed coordination pathway where the C3-amine stabilizes the Cu(I) acetylide, facilitating azide attack.
Application Note: Bioconjugation Strategy
Scenario: You possess a drug molecule with a carboxylic acid handle and wish to conjugate it to an azide-labeled protein using Hex-1-yn-3-amine as the linker.
Logical Workflow:
-
Amidation (Step A): React Hex-1-yn-3-amine with the Drug-COOH first. This caps the amine, preventing it from interfering with the copper catalyst during the click reaction.
-
CuAAC (Step B): React the Drug-Alkyne conjugate with the Protein-Azide.
Note: If you perform CuAAC first (with the free amine), the subsequent amidation on the protein-bound linker may be sterically hindered or suffer from non-specific surface reactions.
Detailed Experimental Protocols
Protocol A: Synthesis of Drug-Linker Conjugate (Amidation)
Pre-requisite for high-yield Click Chemistry.
Reagents:
-
Drug-COOH (1.0 equiv)
-
Hex-1-yn-3-amine (1.2 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Dissolve Drug-COOH in DMF (0.1 M concentration).
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for 10 minutes to activate the acid.
-
Add Hex-1-yn-3-amine dropwise.
-
Stir at Room Temperature (RT) for 2–4 hours under N₂.
-
Purification: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), NaHCO₃, and Brine. Dry over Na₂SO₄.
-
Why Acid Wash? Crucial to remove excess Hex-1-yn-3-amine, which would otherwise compete for Copper in the next step.
-
Protocol B: CuAAC "Click" Reaction (Biocompatible)
Optimized for Hex-1-yn-3-amine derivatives.
Reagents:
-
Alkyne: Drug-Hexyne conjugate (from Protocol A) (50 µM final)
-
Azide: Azide-labeled Biomolecule (e.g., Protein-N3) (10–20 µM)
-
Catalyst: CuSO₄[2] · 5H₂O (100 µM)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (500 µM)
-
Ratio: Maintain a 1:5 Cu:Ligand ratio. THPTA is preferred over TBTA for aqueous solubility and to out-compete any residual chelating groups on the substrate.
-
-
Reductant: Sodium Ascorbate (2.5 mM)
Step-by-Step:
-
Degas: Use degassed buffers (PBS pH 7.4). Oxygen promotes the Glaser coupling of the Hex-1-yn-3-amine moiety (homocoupling to form diynes), which consumes the drug.
-
Ligand Premix: In a separate tube, mix CuSO₄ and THPTA. Incubate for 5 mins. This ensures the Cu is fully complexed before touching the biomolecule.
-
Assembly: To the Protein-Azide solution, add:
-
Drug-Hexyne conjugate
-
Cu-THPTA complex
-
Sodium Ascorbate (Add last to initiate).
-
-
Incubation: Incubate at RT for 30–60 minutes in the dark.
-
Quenching: Add EDTA (10 mM final) to strip the copper.
-
Purification: Desalting column (PD-10) or Dialysis.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield (Bioconjugation) | Copper oxidation or "Glaser" homocoupling of the alkyne.[3] | Increase Sodium Ascorbate to 5 mM. Ensure strict inert atmosphere (Argon). |
| Precipitation | Free amine (if unreacted) chelating Cu and becoming insoluble. | Ensure Protocol A (Amidation) is complete. Use THPTA ligand which keeps Cu soluble. |
| Blue Solution turns Yellow | Cu(I) oxidizing to Cu(II) or precipitating as Cu2O. | Re-add fresh Ascorbate. Check pH (maintain 7.0–7.5). |
| No Reaction | Steric hindrance at the C3 position. | Increase temperature to 37°C. Hex-1-yn-3-amine is sterically more demanding than propargyl amine (C3-H vs C3-Propyl). |
Workflow Visualization
Diagram 2: Experimental Workflow for Drug-Protein Conjugation
Caption: Stepwise protocol converting the raw amine into a functional drug conjugate via Click Chemistry.
References
-
Mechanism of CuAAC with Propargyl Amines: Kuijpers, B. H., et al. "A Model for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction." Macromolecules, 2008. [Link]
-
Ligand Requirements for Bioconjugation: Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011. [Link]
-
Synthesis of Propargyl Amines (Mannich Reaction): Gommermann, N., & Knochel, P. "Mild and Efficient Synthesis of Propargylamines by Copper-Catalyzed Mannich Reaction." Chemistry – A European Journal, 2006. [Link]
-
Kinetics of Propargyl Amine Click Reactions: Zhu, L., et al. "Copper-Chelating Azides for Efficient Click Chemistry." Journal of the American Chemical Society, 2009. (Discusses the chelation acceleration effect). [Link]
-
Compound Data (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 21391884, Hex-3-yn-1-amine" (Note: Isomeric reference for structure verification). [Link]
Sources
Preparation of Hex-1-yn-3-amine Hydrochloride: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of Propargylamines
Propargylamines, a class of organic compounds characterized by an amino group attached to a propargylic carbon, are pivotal building blocks in modern synthetic chemistry. Their unique structural motif, featuring both a nitrogen atom and a carbon-carbon triple bond, allows for a diverse array of chemical transformations, making them invaluable intermediates in the synthesis of pharmaceuticals, natural products, and novel materials.[1] Hex-1-yn-3-amine, in its free base and hydrochloride salt forms, serves as a key precursor for more complex molecular architectures. The hydrochloride salt, in particular, offers enhanced stability, improved handling characteristics, and increased solubility in polar solvents, which is often advantageous for purification and formulation.[2]
This technical guide provides a comprehensive protocol for the synthesis of hex-1-yn-3-amine, followed by its conversion to the hydrochloride salt. The methodologies presented are grounded in established chemical principles, with a focus on explaining the rationale behind experimental choices to ensure both success and safety in the laboratory.
Synthetic Strategy: The A³ Coupling Reaction
The most direct and atom-economical approach for the synthesis of propargylamines is the three-component A³ (Aldehyde-Alkyne-Amine) coupling reaction.[1][3] This one-pot synthesis brings together an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst, typically a copper(I) salt, to form the desired propargylamine with water as the only byproduct.[1][3][4][5][6]
For the preparation of hex-1-yn-3-amine, the A³ coupling involves the reaction of butanal, acetylene, and ammonia. The reaction proceeds through a well-established mechanism, which is crucial for understanding the role of each component and potential side reactions.
Reaction Mechanism
The copper-catalyzed A³ coupling reaction is believed to proceed through the following key steps:
-
Formation of a Copper Acetylide: The copper(I) catalyst reacts with the terminal alkyne (acetylene) to form a copper acetylide intermediate. This step increases the nucleophilicity of the acetylenic carbon.[7][8]
-
Formation of an Iminium Ion: Concurrently, the aldehyde (butanal) reacts with the amine (ammonia) to form an iminium ion in situ.
-
Nucleophilic Attack: The copper acetylide then acts as a nucleophile, attacking the electrophilic iminium ion to form the new carbon-carbon bond and generate the propargylamine product.[7][8]
-
Catalyst Regeneration: The copper catalyst is regenerated in the process, allowing it to participate in subsequent catalytic cycles.
This mechanism is depicted in the following diagram:
Caption: Mechanism of the Copper-Catalyzed A³ Coupling Reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of hex-1-yn-3-amine and its subsequent conversion to the hydrochloride salt.
Part 1: Synthesis of Hex-1-yn-3-amine (Free Base)
This procedure is based on general protocols for copper-catalyzed A³ coupling reactions and should be performed in a well-ventilated fume hood.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Butanal | 72.11 | 7.21 g (8.9 mL) | 100 | Freshly distilled |
| Ethynylmagnesium bromide (0.5 M in THF) | - | 220 mL | 110 | Commercial solution |
| Ammonia (7 N in Methanol) | 17.03 | 15.7 mL | 110 | Commercial solution |
| Copper(I) Bromide (CuBr) | 143.45 | 0.72 g | 5 | Catalyst |
| Toluene | - | 200 mL | - | Anhydrous |
| Diethyl ether | - | As needed | - | For extraction |
| Saturated aq. NH₄Cl | - | As needed | - | For workup |
| Brine | - | As needed | - | For washing |
| Anhydrous MgSO₄ | - | As needed | - | For drying |
Procedure:
-
Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add copper(I) bromide (0.72 g, 5 mmol) and anhydrous toluene (100 mL).
-
Addition of Ammonia: Add the ammonia solution (7 N in methanol, 15.7 mL, 110 mmol) to the flask.
-
Addition of Butanal: Add butanal (8.9 mL, 100 mmol) dropwise to the stirred solution over 10 minutes.
-
Addition of Acetylide: Add the ethynylmagnesium bromide solution (0.5 M in THF, 220 mL, 110 mmol) dropwise via the dropping funnel over 1 hour. An exotherm may be observed; maintain the reaction temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 mixture of hexanes and ethyl acetate). The product, being an amine, will likely have a low Rf value.[4]
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hex-1-yn-3-amine as an oil.
Purification of the Free Base:
The crude product can be purified by vacuum distillation. Due to the basic nature of the amine, purification can also be achieved using solid-phase extraction (SPE) with a silica-supported sulfonic acid resin (SCX cartridge).[3]
Part 2: Preparation of Hex-1-yn-3-amine Hydrochloride
The hydrochloride salt is prepared by treating the free amine with hydrochloric acid. This procedure should also be performed in a fume hood.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Crude Hex-1-yn-3-amine | 97.16 | ~9.7 g (from 100 mmol scale) | Product from Part 1 |
| Diethyl ether | - | 100 mL | Anhydrous |
| Hydrochloric acid (2 M in diethyl ether) | 36.46 | ~55 mL | Commercial solution or prepared by bubbling HCl gas through anhydrous ether |
Procedure:
-
Dissolution: Dissolve the crude hex-1-yn-3-amine in anhydrous diethyl ether (100 mL) in an Erlenmeyer flask and cool the solution in an ice bath.
-
Acidification: While stirring, slowly add the 2 M solution of HCl in diethyl ether. A white precipitate of the hydrochloride salt will form.
-
Precipitation and Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the suspension in the ice bath for 30 minutes.
-
Filtration: Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether.
-
Drying: Dry the solid under vacuum to obtain hex-1-yn-3-amine hydrochloride.
Purification of the Hydrochloride Salt:
The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Workflow Diagram
The overall process for the preparation of hex-1-yn-3-amine hydrochloride is summarized in the following workflow diagram:
Caption: Overall workflow for the synthesis of Hex-1-yn-3-amine Hydrochloride.
Characterization
The synthesized hex-1-yn-3-amine and its hydrochloride salt should be characterized by standard analytical techniques to confirm their identity and purity.
Expected Characterization Data for Hex-1-yn-3-amine:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group, the methine proton adjacent to the nitrogen and the alkyne, the amino protons, and the terminal alkyne proton.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in different chemical environments. The alkyne carbons will have characteristic chemical shifts in the range of 70-90 ppm.[9][10][11]
-
FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretch of the primary amine (typically two bands around 3300-3400 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the ≡C-H stretch (a sharp peak around 3300 cm⁻¹).
Expected Characterization Data for Hex-1-yn-3-amine Hydrochloride:
-
Melting Point: A sharp melting point is indicative of high purity. The melting point for the related propargylamine hydrochloride is reported to be in the range of 175-180 °C, which can serve as a reference.
-
FTIR: The N-H stretching region will be significantly broadened and shifted to lower wavenumbers due to the formation of the ammonium salt. The characteristic alkyne stretches should remain.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent Hazards:
-
Butanal: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.
-
Ethynylmagnesium bromide in THF: Highly flammable. Reacts violently with water. Causes severe skin burns and eye damage.
-
Ammonia in Methanol: Toxic and corrosive. Flammable. Causes severe skin burns and eye damage.
-
Copper(I) Bromide: Harmful if swallowed. Causes skin and eye irritation.
-
Toluene and Diethyl Ether: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The A³ coupling reaction provides an efficient and direct route to hex-1-yn-3-amine, a valuable synthetic intermediate. Subsequent treatment with hydrochloric acid readily affords the more stable and easily handled hydrochloride salt. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably prepare this compound for use in a wide range of applications in drug discovery and materials science.
References
- Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03428]
- Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/propargylamines.shtm]
- Solvent-free synthesis of propargylamines: an overview. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03324g]
- Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6933924/]
- Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. [URL: https://typeset.
- Metal-free multicomponent approach for the synthesis of propargylamine: a review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7789461/]
- What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?. ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_best_condition_for_A3_coupling_reaction_acetylene_aldehyde_amine]
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [URL: https://sciforum.net/paper/ecsoc-2/file/102]
- Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia. ResearchGate. [URL: https://www.researchgate.net/publication/225330364_Preparation_of_aromatic_amines_by_copper-catalyzed_coupling_of_boronic_acids_with_aqueous_ammonia]
- Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8280629/]
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra]
- 1-Hexen-3-yne. National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13721545]
- A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [URL: https://www.phytojournal.com/archives/2018/vol7issue2/PartS/7-2-12-259.pdf]
- 1-Hexen-3-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Hexen-3-ol]
- 1-Hexene. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/592-41-6_1HNMR.htm]
- The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473722/]
- 13C NMR Chemical Shift. Oregon State University. [URL: https://oregonstate.edu/instruct/ch361/ch362/nmr/cnmr/cshifttable.htm]
- Copper-catalyzed amidoalkylation of amines via C–C bond cleavage from cyclic oxaziridines. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/gc/d4gc02412a]
- Copper-catalyzed asymmetric cyclization of alkenyl diynes: method development and new mechanistic insights. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03437h]
- 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. ResearchGate. [URL: https://www.researchgate.
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
- Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [URL: https://www.mdpi.com/2073-4344/12/5/534]
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- NMR Chemical Shifts of Impurities. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nmr/nmr-chemical-shifts-of-impurities]
- 13-C NMR - How Many Signals. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/12/11/13-c-nmr-how-many-signals/]
- Hex-1-yn-3-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136490]
- Propargylamine Hydrochloride. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/IN/en/p/P0990]
- 1-Hexen-3-yne. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139568]
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- Hex-1-yne. Automated Topology Builder.
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Strategic Functionalization of Hex-1-yn-3-amine: A Modular Scaffold for Medicinal Chemistry
Introduction: The Bifunctional Linchpin
Hex-1-yn-3-amine (CAS: 582307-90-2) represents a high-value "linchpin" scaffold in modern drug discovery. Unlike simple propargylamine, the propyl chain at the C3 position confers increased lipophilicity (cLogP ~0.8), improving cell permeability for derived fragments. Its value lies in its orthogonal reactivity :
-
The Chiral Amine (C3): A handle for amide coupling, urea formation, or reductive amination, often dictating target binding affinity (e.g., in kinase or MAO-B inhibitors).
-
The Terminal Alkyne (C1-C2): A versatile vector for "Click" chemistry (CuAAC), Sonogashira coupling, or metal-catalyzed cyclization.
This guide details the strategic functionalization of this molecule, moving from chiral resolution to complex library generation.
Phase I: Preparation & Chiral Resolution
Commercially available Hex-1-yn-3-amine is typically racemic. For drug discovery, using enantiopure scaffolds is non-negotiable to avoid off-target effects.
Protocol A: Enzymatic Kinetic Resolution (EKR)
Rationale: Chemical resolution using tartaric acid is often low-yielding for aliphatic amines. Lipase-catalyzed acylation is superior, offering high enantiomeric excess (ee >99%) under mild conditions.
Reagents:
-
Racemic Hex-1-yn-3-amine (1.0 equiv)
-
Ethyl Acetate (Solvent & Acyl Donor)
-
Novozym 435 (Immobilized Candida antarctica Lipase B)
-
Methyl tert-butyl ether (MTBE) for extraction
Step-by-Step Workflow:
-
Setup: Dissolve racemic amine (10 mmol) in dry MTBE (50 mL). Add Ethyl Acetate (5 equiv).
-
Initiation: Add Novozym 435 (20 mg/mmol substrate).
-
Incubation: Shake at 200 rpm at 30°C. Monitor by chiral GC or HPLC.
-
Termination: Stop reaction when conversion reaches 50% (typically 4-6 hours). Filter off the enzyme beads.
-
Separation:
-
The mixture contains (
)-N-acetyl-hex-1-yn-3-amine and free ( )-hex-1-yn-3-amine. -
Acid Wash: Extract the organic layer with 1M HCl. The free (
)-amine moves to the aqueous phase; the ( )-amide remains in the organic phase. -
Recovery: Basify the aqueous phase (NaOH) and extract with DCM to recover pure (
)-amine. Hydrolyze the ( )-amide (6M HCl, reflux) to recover pure ( )-amine.
-
Data Output: Resolution Efficiency
| Component | Yield (%) | ee (%) | Configuration |
|---|
| (
Phase II: N-Functionalization (The Anchor)
Before reacting the alkyne, the amine is usually functionalized to prevent catalyst poisoning (e.g., Cu chelation) or side reactions.
Pathway Visualization: Divergent Synthesis
Caption: Divergent synthesis map showing the amine as the primary anchor (green) enabling subsequent alkyne transformations (red/yellow/grey).
Protocol B: Chemoselective Amide Coupling
Critical Note: Standard EDC/NHS coupling works, but for acid-sensitive alkynes, mixed anhydrides are safer.
-
Activation: Dissolve Carboxylic Acid (1.1 equiv) in DCM at 0°C. Add NMM (N-methylmorpholine, 1.2 equiv) and Isobutyl chloroformate (1.1 equiv). Stir 15 min.
-
Addition: Add chiral Hex-1-yn-3-amine (1.0 equiv) dropwise.
-
Workup: Warm to RT. Wash with 0.1M HCl (removes NMM), NaHCO3, and Brine.
-
Result: Stable N-acylated propargyl amide ready for alkyne chemistry.
Phase III: C-Functionalization (The Warhead/Linker)
The terminal alkyne is the site for library expansion or linker installation (e.g., for PROTACs).
Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is ideal for generating Fragment-Based Drug Discovery (FBDD) libraries. The resulting 1,2,3-triazole mimics a trans-amide bond.
Reagents:
-
N-Functionalized Hex-1-yn-3-amine (1.0 equiv)
-
Diverse Azide Library (R-N3) (1.1 equiv)
-
CuSO4·5H2O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: tBuOH/H2O (1:1)
Procedure:
-
Dissolve alkyne and azide in tBuOH/H2O.
-
Add freshly prepared Sodium Ascorbate solution, followed by CuSO4 solution.
-
Stir vigorously at RT for 2-12 hours. The reaction is usually heterogeneous (precipitate forms).
-
Purification: Dilute with water. If solid precipitates, filter and wash (pure product). If oil, extract with EtOAc.
-
Validation: 1H NMR will show the disappearance of the alkyne proton (~2.2 ppm) and appearance of the triazole singlet (~7.5-8.0 ppm).
Protocol D: Sonogashira Cross-Coupling
Used to extend the carbon skeleton, often introducing aryl groups to target hydrophobic pockets.
Reagents:
-
N-Functionalized Hex-1-yn-3-amine
-
Aryl Iodide (Ar-I)[1]
-
Pd(PPh3)2Cl2 (2-5 mol%)
-
CuI (1-2 mol%)
-
Triethylamine (Et3N) (Solvent/Base)
Procedure:
-
Degassing: Sparge Et3N with Nitrogen for 15 min (Oxygen kills the catalyst).
-
Mix: Add Alkyne, Aryl Iodide, Pd catalyst, and CuI to a sealed vial under N2.
-
Reaction: Stir at RT (for activated iodides) or 50°C (for deactivated).
-
Cleanup: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify via flash chromatography.
Advanced Application: Gold-Catalyzed Cyclization
The N-acyl-hex-1-yn-3-amine motif is a precursor to 2,5-substituted oxazoles , a scaffold found in numerous bioactive natural products.
Mechanism: The Au(III) or Au(I) catalyst activates the alkyne (pi-acid). The carbonyl oxygen of the amide attacks the activated alkyne (5-exo-dig cyclization), followed by isomerization/aromatization.
Reaction Scheme (DOT):
Caption: Gold-catalyzed cycloisomerization converting the linear precursor into a heteroaromatic oxazole.
References
-
PubChem. (2025).[5] Hex-3-yn-1-amine Compound Summary. National Library of Medicine. [Link]
-
Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts: A Powerful Approach in Asymmetric Catalysis. Chemical Reviews. [Link] (Foundational text on Lipase/Ruthenium dynamic kinetic resolution).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. [Link] (Source for Au-catalyzed cyclization of propargyl amides).
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
Sources
- 1. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Hex-3-YN-1-amine | C6H11N | CID 21391884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Hex-1-yn-3-amine Cyclization Protocols
Status: Operational Ticket Focus: Regiocontrol in Alkynyl Amine Cycloisomerization Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The Regioselectivity Challenge
Welcome to the technical support hub for propargylic amine cyclizations. You are likely here because your cyclization of Hex-1-yn-3-amine (or its derivatives) is yielding inconsistent mixtures of pyrroles (5-endo-dig) , dihydropyrroles , or hydrolysis byproducts, rather than a single clean heterocycle.
In uncatalyzed systems, Baldwin’s rules predict that 5-endo-dig cyclizations are disfavored due to the geometric strain required for the nucleophile to attack the alkyne vector. However, using soft Lewis acid catalysis (Gold/Silver) allows you to override these rules. This guide provides the troubleshooting logic to control this divergence.
Module 1: Catalyst Selection & Regiodivergence
The Decision Matrix
The choice of catalyst dictates the activation mode of the alkyne (
Figure 1: Catalyst selection logic for directing the cyclization pathway.
Mechanism of Action
Gold(I) catalysts (e.g., Ph3PAuCl activated by AgOTf) coordinate to the alkyne
-
Critical Note: If your nitrogen is unprotected (free amine), it will coordinate to the Gold center, poisoning the catalyst (forming an inactive Aza-Aurate complex). Always use N-Tosyl (Ts) or N-Boc protection for reliable Gold catalysis.
Module 2: Troubleshooting & Optimization
Issue 1: "The Purple Pot" (Catalyst Decomposition)
Symptom: The reaction mixture turns deep purple/black, and conversion stops.
Diagnosis: Colloidal gold formation (
Corrective Actions:
-
Check Amine Basicity: Free amines are reducing agents. Ensure the amine is sulfonated (Hex-1-yn-3-amine
N-Tosyl-hex-1-yn-3-amine ). -
Stabilizing Ligands: Switch from PPh3 (Triphenylphosphine) to NHC ligands (IPr) or bulky phosphines (JohnPhos ), which stabilize the cationic gold species against reduction.
-
Exclude Light: Wrap the reaction vessel in aluminum foil; Silver salts (activators) are photosensitive.
Issue 2: Hydration Instead of Cyclization
Symptom: Formation of a ketone (1-amino-hexan-2-one derivative) instead of the cyclic amine. Diagnosis: Water is outcompeting the nitrogen nucleophile.
Corrective Actions:
-
Solvent Dryness: Use anhydrous DCM or Toluene.
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction pot.
-
Concentration: Increase concentration (0.2 M
0.5 M) to favor the intramolecular reaction (cyclization) over intermolecular attack (water).
Module 3: Standard Operating Protocols (SOP)
Protocol A: Au(I)-Catalyzed 5-endo-dig Cyclization
Target: N-Tosyl-2-ethyl-pyrrole derivatives
Reagents:
-
Substrate: N-Tosyl-hex-1-yn-3-amine (1.0 equiv)
-
Catalyst: AuCl(PPh3) (5 mol%)
-
Activator: AgOTf (5 mol%)[1]
-
Solvent: Anhydrous Toluene (0.1 M)
Step-by-Step:
-
Glovebox/Schlenk: In a flame-dried Schlenk tube under Argon, add AuCl(PPh3) and AgOTf.
-
Activation: Add 1 mL of anhydrous Toluene. Stir for 10 mins in the dark. A white precipitate (AgCl) will form, indicating generation of the active cationic species [Au(PPh3)]+OTf-.
-
Addition: Dissolve the N-Tosyl substrate in minimal Toluene and add dropwise to the catalyst mixture.
-
Reaction: Stir at Room Temperature. Monitor by TLC (approx. 1-4 hours).
-
Note: If sluggish, heat to 50°C.
-
-
Quench: Filter through a short pad of silica/Celite to remove Silver salts and Gold particles.
-
Purification: Flash chromatography.
Data: Solvent Effects on Regioselectivity
Substrate: N-Tosyl-hex-1-yn-3-amine
| Solvent | Dielectric Constant ( | Time (h) | Yield (%) | Major Product |
| DCM | 8.93 | 2 | 85 | 2,3-Dihydropyrrole |
| Toluene | 2.38 | 6 | 78 | Pyrrole (via oxidation) |
| THF | 7.58 | 12 | 40 | Complex Mixture* |
| MeCN | 37.5 | -- | <10 | No Reaction** |
*THF can coordinate to the cationic Gold, dampening activity. **Acetonitrile binds too strongly to Gold, effectively poisoning it.
Module 4: Mechanistic Pathway (The "Why")
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a
Figure 2: The Gold(I) catalytic cycle for alkynyl amine cyclization.[2]
References
-
Mechanistic Insights: Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. Link
-
Pyrrole Synthesis: Ueda, H., et al. (2014).[3] Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction. Organic Letters. Link
-
Catalyst Poisoning: Hashmi, A. S. K., et al. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. Link
-
Baldwin's Rules & Alkynes: Alabugin, I. V., et al. (2011). Rules for Anionic and Radical Ring Closure of Alkynes. Chemical Reviews. Link
-
General Gold Catalysis: Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis. Nature. Link
Sources
Technical Support Center: Optimizing Terminal Alkyne Amine Reactivity
Topic: Minimizing Side Reactions in Terminal Alkyne Amines Ticket ID: TAA-OPT-2024 Assigned Specialist: Senior Application Scientist Status: Open for Consultation
Executive Summary: The "Bifunctional" Paradox
Terminal alkyne amines (e.g., propargyl amines) are high-value synthons in drug discovery (PROTACs, linkers) and materials science. However, they present a chemical paradox: the amine is a Lewis base (nucleophile/ligand), while the terminal alkyne requires metal activation (Cu, Pd) to react.
The Failure Mode: In metal-catalyzed reactions (CuAAC, Sonogashira), the free amine often "poisons" the catalyst by chelating the metal center, halting the desired cycle and promoting side reactions like oxidative homocoupling (Glaser coupling).
This guide provides the protocols to decouple these reactivities and suppress side reactions.
Pre-Reaction Troubleshooting: Storage & Stability
User Complaint: "My propargyl amine starting material has turned from clear to yellow/brown during storage."
Root Cause: Free amines are prone to oxidation and slow radical polymerization, often initiated by trace metal impurities or light. The alkyne moiety is thermodynamically unstable and can undergo slow oligomerization.
The Fix: Protonation Lockdown Convert the free amine to a hydrochloride (HCl) salt immediately upon isolation or receipt.
| State | Stability | Reactivity Risk | Recommended Action |
| Free Base | Low (< 1 month) | High (Oxidation, Chelation) | Use immediately or convert. |
| HCl Salt | High (> 1 year) | Low (Ammonium is non-nucleophilic) | Store at -20°C, Dark, Argon. |
Protocol: HCl Salt Conversion
-
Dissolve amine in minimal anhydrous Et₂O or Dioxane.
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
Filter the white precipitate under inert atmosphere.
-
Why this works: Protonation (
) removes the lone pair, preventing oxidation and metal coordination.
The "Click" Reaction (CuAAC) Support Module
User Complaint: "My Click reaction stalled, or I see a blue/green color change but no product."
Technical Diagnosis: This is Catalyst Poisoning . The substrate's amine group is out-competing the ligand for the Copper(I) center.
-
Mechanism: Cu(I) requires an open coordination site to bind the alkyne (
-complex). If your substrate contains a free amine, it forms a stable, unreactive chelate with Cu(I). -
Secondary Issue: The "Blue" color indicates oxidation to Cu(II), likely leading to Glaser Coupling (alkyne dimerization) rather than triazole formation.
The Solution: Ligand Acceleration Strategy
You must use a ligand that binds Cu(I) stronger than your substrate's amine but remains labile enough to allow catalysis.
Ligand Selection Guide
| Ligand | Type | Suitability for Amino-Alkynes | Notes |
| None | - | CRITICAL FAILURE | Amine substrate poisons Cu. |
| TBTA | Tetradentate | Poor | Slow kinetics; easily displaced by substrate amines. |
| THPTA | Water-Soluble | Good | Protects Cu(I) from oxidation; resists amine displacement. |
| BTTAA | Next-Gen | Excellent | Highest activity; outcompetes substrate amines effectively. |
Visualization: The Competition Pathway
The following diagram illustrates the kinetic competition between the desired catalytic cycle and the amine poisoning trap.
Figure 1: Kinetic competition in CuAAC. Strong ligands (Green path) prevent the substrate amine from trapping the copper (Red path).
Validated Protocol: CuAAC with Amino-Alkynes
Standard Condition: 1.0 eq Alkyne-Amine, 1.0 eq Azide.
-
Buffer Prep: Use 100 mM Phosphate Buffer (pH 7.0) or tBuOH/H2O (1:1). Avoid amine buffers (Tris) as they compete for Cu.
-
The Premix (Critical Step): In a separate vial, mix CuSO₄ (5 mol%) and THPTA (25 mol%) .
-
Why: Pre-complexing ensures the ligand occupies the metal before the substrate amine sees it.
-
-
Substrate Addition: Add the Alkyne-Amine and Azide to the reaction vessel.
-
Catalyst Injection: Add the Cu-THPTA premix to the reaction.
-
Reduction: Immediately add Sodium Ascorbate (50 mol%) .
-
Why: Ascorbate is the engine. It keeps Cu in the +1 state, reversing any oxidation caused by the amine or air.
-
-
Atmosphere: Flush headspace with Argon.
Troubleshooting Oxidative Coupling (Glaser)
User Complaint: "I isolated a byproduct with twice the molecular weight (-2H). It looks like my alkyne dimerized."
Technical Diagnosis:
This is Glaser Coupling .[1][2][3] Terminal alkynes, in the presence of Cu and Oxygen, undergo oxidative dimerization to form 1,3-diynes.
The Fix: Oxygen Exclusion & pH Control
-
Degassing: Sparging solvents with Argon for 15 mins is mandatory.
-
Ascorbate Loading: Increase Sodium Ascorbate to 10 equivalents relative to Copper.
-
Ligand Choice: Avoid simple bidentate ligands (like phenanthroline) which are known to accelerate Glaser coupling. Stick to THPTA or BTTAA [2].[7]
Cross-Coupling (Sonogashira) Specifics[8]
User Complaint: "My Sonogashira reaction with propargyl amine gives low yield and black tar."
Technical Diagnosis: Standard Sonogashira uses a Cu(I) co-catalyst. With amino-alkynes, the amine sequesters the Cu, preventing the transmetallation to Palladium.
The Fix: Copper-Free Sonogashira Eliminate Copper entirely to remove the interference and the Glaser side-reaction risk.[8]
Protocol:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂.
-
Base: Pyrrolidine or Piperidine (act as both base and solvent).
-
Temperature: 60-80°C.
-
Note: Since there is no Cu, the amine cannot poison the transmetallation step. The reaction relies on the carbopalladation cycle [3].
FAQ: Rapid Fire Troubleshooting
Q: Can I protect the amine to avoid these issues? A: Yes. Using a Boc- or Fmoc-protected amine is the most robust solution. It removes the Lewis basicity/nucleophilicity.
-
Recommendation: If your synthesis allows, use N-Boc-propargylamine . Deprotect with TFA after the click reaction.
Q: My reaction turned dark brown immediately. Is it ruined? A: Likely yes. Dark brown/black usually indicates Cu-oxide precipitation or polymerization.
-
Rescue: Add 5 equivalents of EDTA to chelate the copper, filter the precipitate, and analyze the filtrate. If starting material remains, restart with the Premix Protocol (Section 3.3).
Q: Why is THPTA better than TBTA for amines? A: TBTA is poorly soluble in water/alcohol. Amino-alkynes are often polar. In heterogeneous systems, the local concentration of the substrate amine can exceed the ligand, displacing it. THPTA is water-soluble, maintaining a homogeneous protective complex around the Copper [4].
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5][9][10][11][12] Chemical Reviews, 108(8), 2952–3015. Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
Sources
- 1. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. glenresearch.com [glenresearch.com]
FTIR spectrum analysis of alkyne stretch in 3-amino-1-hexyne
Publish Comparison Guide: Analytical Benchmarking of 3-Amino-1-Hexyne
Executive Summary & Comparison Matrix
In the synthesis of propargylic amines for "click chemistry" or MAO inhibitor development, 3-amino-1-hexyne presents a unique analytical challenge. Unlike simple alkynes, this molecule possesses two functional groups—a primary amine (
This guide compares the "performance" of three analytical protocols for verifying the structural integrity of 3-amino-1-hexyne. We evaluate these methods based on Spectral Resolution , Specificity , and Workflow Efficiency .
Table 1: Analytical Protocol Performance Comparison
| Feature | Protocol A: Standard ATR-FTIR | Protocol B: Solution-Phase FTIR ( | Protocol C: Raman Spectroscopy |
| Primary Detection | Surface Analysis (Solid/Liquid) | Transmission (Dilute) | Inelastic Scattering |
| Alkyne C-H Resolution | Low (Masked by H-bonding) | Medium (Sharper peaks) | N/A (Weak signal) |
| Alkyne C≡C Detection | Weak/Silent (Dipole limit) | Weak | Excellent (High Polarizability) |
| Amine Interference | High (Broad H-bonding bands) | Reduced (Free amine bands) | Low |
| Sample Prep Time | < 2 Minutes | 15-30 Minutes | < 5 Minutes |
| Suitability | Quick Purity Check | Structural Characterization | Backbone Confirmation |
Technical Deep Dive: The Spectral Overlap Challenge
To successfully analyze 3-amino-1-hexyne, one must understand the competing physics of its functional groups.
The Terminal Alkyne Stretch ( )[1]
-
Frequency:
-
Character: Sharp, strong, and diagnostic.
-
Mechanism: Stretching of the
-hybridized C-H bond.[1]
The Primary Amine Stretch ( )[2][3]
-
Frequency:
-
Character: Typically a doublet (Asymmetric
and Symmetric ). -
Mechanism: Stretching of the
-hybridized N-H bonds. -
Complication: In neat samples (ATR), intermolecular Hydrogen Bonding broadens these peaks significantly, often swallowing the sharp alkyne signal.
Critical Insight: Relying solely on standard ATR-FTIR for 3-amino-1-hexyne often leads to false negatives for the alkyne moiety because the broad amine "hump" obscures the sharp acetylenic peak.
Experimental Protocols & Causality
Protocol 1: The "Salt Shift" Method (Recommended for FTIR)
Best for: Unambiguous confirmation of the Alkyne C-H.
The Logic: By converting the free amine into an ammonium salt (
Step-by-Step Workflow:
-
Baseline Scan: Collect ATR spectrum of neat 3-amino-1-hexyne. Note the broad band at
. -
Derivatization: Dissolve 50 mg of sample in 1 mL diethyl ether. Add 1 mL of 2M HCl in ether. A white precipitate (3-amino-1-hexyne hydrochloride) will form immediately.
-
Isolation: Decant solvent and dry the salt under nitrogen flow.
-
Final Scan: Collect FTIR spectrum of the solid salt.
-
Result: The broad amine band shifts to
. A sharp, singular peak at will remain, confirming the terminal alkyne.
-
Protocol 2: Raman Confirmation (The Orthogonal Approach)
Best for: Backbone verification (C≡C).
The Logic: The
Step-by-Step Workflow:
-
Setup: Use a 785 nm or 1064 nm excitation laser (to minimize fluorescence from amine impurities).
-
Acquisition: Focus on the
silent region. -
Validation: Look for a sharp, intense emission at
.-
Note: The amine group is largely silent in this region, providing zero interference.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway for selecting the correct analytical modality based on the specific structural question (C-H vs C≡C).
Figure 1: Decision tree for resolving spectral overlap in propargylic amines. Note the divergence between FTIR (for C-H) and Raman (for C≡C).
Detailed Spectral Assignments
The following table serves as a reference standard for interpreting the spectra of 3-amino-1-hexyne.
Table 2: Characteristic Vibrational Modes
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Notes |
| Terminal Alkyne | Strong, Sharp | Medium | Often obscured by Amine in neat samples. | ||
| Terminal Alkyne | Weak / Absent | Very Strong | The definitive "fingerprint" for the triple bond. | ||
| Primary Amine | Medium, Broad | Weak | Shifts to | ||
| Primary Amine | Medium, Broad | Weak | Directly overlaps with Alkyne C-H. | ||
| Primary Amine | Medium | Weak | Can be confused with alkene C=C stretches. | ||
| Alkyl Chain | Strong | Strong | Standard alkane backbone signals. |
References
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Alkynes and Amines). Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines (Differentiation Protocols). Retrieved from [Link]
-
Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy. Retrieved from [Link]
Sources
Technical Comparison Guide: EI-MS Fragmentation Dynamics of Hex-1-yn-3-amine
Executive Summary
Hex-1-yn-3-amine (MW 97.16 Da) represents a critical pharmacophore in fragment-based drug discovery, often serving as a precursor for propargyl-linked heterocycles. In Electron Ionization (EI) mass spectrometry, its identification relies on a specific fragmentation pattern driven by the competition between the terminal alkyne and the alkyl chain during
The Diagnostic Signature:
Unlike its saturated analog (Hexan-3-amine) which yields a base peak at
Structural Analysis & Mechanistic Logic
The fragmentation of Hex-1-yn-3-amine is governed by the stability of the resulting iminium ions. The molecule possesses two distinct
The Molecular Architecture
-
Formula:
-
Molecular Ion (
): 97 (Odd mass, consistent with the Nitrogen Rule). -
Key Functional Groups:
-
Site A: Terminal Alkyne (
). -
Site B: Propyl Chain (
).
-
Primary Fragmentation Pathways
When the radical cation (
| Pathway | Bond Cleaved | Radical Lost | Fragment Ion Structure | Relative Abundance | |
| Path A (Dominant) | Propyl ( | 54 | 100% (Base Peak) | ||
| Path B (Minor) | Ethynyl ( | 72 | ~10-20% |
Mechanistic Insight:
The
Comparative Analysis: Specificity vs. Alternatives
To validate the identity of Hex-1-yn-3-amine, one must compare it against its structural analogs. The table below illustrates how saturation and position shift the base peak.
Table 1: Diagnostic Ion Comparison
| Compound | Structure | Molecular Ion ( | Base Peak ( | Mechanism of Base Peak |
| Hex-1-yn-3-amine | 97 | 54 | Loss of Propyl ( | |
| Hexan-3-amine | 101 | 58 | Loss of Propyl ( | |
| Hex-1-en-3-amine | 99 | 56 | Loss of Propyl; Allylic iminium ion | |
| Hex-2-yn-1-amine | 97 | 41/39 | Complex; |
Key Differentiator:
-
58 vs. 54: The presence of the alkyne reduces the mass of the
-fragment by exactly 4 Daltons compared to the saturated amine. - 56 vs. 54: The alkene analog (allylic amine) appears at 56.
Visualization of Fragmentation Pathways
The following diagram maps the electron flow and logical branching of the fragmentation.
Figure 1: Mechanistic flowchart showing the competitive
Validated Experimental Protocol
To reproduce these results, strict adherence to column chemistry is required. Free amines are notorious for peak tailing on standard non-polar columns, which can obscure spectral quality.
Instrument Parameters (GC-MS)
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temp: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation).
-
Scan Range: 35–300 amu.
Column Selection (Critical)
-
Standard Option: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms). Warning: Expect tailing.
-
Recommended Option: Base-Deactivated Column (e.g., Rtx-5 Amine or CP-Volamine ). These columns are chemically treated to neutralize active silanol sites that bind to the lone pair of the nitrogen.
Sample Preparation Workflow
-
Direct Injection: Dilute 1 µL of Hex-1-yn-3-amine in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Derivatization (Optional but Recommended): If peak shape is poor, perform TMS derivatization.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Reaction: Incubate 50 µL sample + 50 µL MSTFA at 60°C for 30 mins.
-
Effect: The molecular ion will shift to
169 ( ), and the base peak will shift accordingly, improving sensitivity.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining -cleavage rules).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Authoritative source on amine fragmentation mechanisms).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]
Sources
Comparative Guide: Reactivity of Hex-1-yn-3-amine vs. Hex-1-en-3-amine
[1]
Executive Summary
In the architecture of bioactive small molecules, the strategic selection between a propargylic amine (Hex-1-yn-3-amine ) and an allylic amine (Hex-1-en-3-amine ) is rarely a matter of simple substitution.[1] It is a decision that dictates the molecule's electronic profile, metabolic fate, and available synthetic vectors.
This guide provides an objective technical comparison of these two C3-chiral amine building blocks. While they share a six-carbon skeleton and a primary amine at the 3-position, their reactivity profiles are orthogonal.[1] Hex-1-yn-3-amine serves as a gateway to 1,2,3-triazoles and allenyl systems, often functioning as a "warhead" for covalent inhibition.[1] In contrast, Hex-1-en-3-amine offers a versatile platform for olefin metathesis and oxidative functionalization, frequently acting as a stable transition-state mimic.[1]
Electronic and Steric Profiling
The fundamental difference lies in the hybridization of the carbon adjacent to the amine-bearing chiral center (
Table 1: Physicochemical Comparison
| Feature | Hex-1-yn-3-amine (Propargylic) | Hex-1-en-3-amine (Allylic) | Mechanistic Implication |
| Hybridization ( | Steric access to the amine is higher in the alkyne due to linearity.[1] | ||
| Electronic Effect | Strong Electron Withdrawing (-I) | Weak Electron Withdrawing (-I) | The |
| Approx. pKa (Conjugate Acid) | ~8.2 - 8.5 | ~9.5 - 9.8 | Propargylic amines are less basic. They are better nucleophiles in neutral media but protonate less readily.[1] |
| C-H Acidity (Terminal) | High ( | Low ( | The terminal alkyne proton allows for direct metalation (Sonogashira/Click). |
| Metabolic Liability | CYP450 Inactivation (Mechanism-based) | Epoxidation / N-dealkylation | Alkynes can irreversibly bind heme iron (suicide inhibition).[1] |
Synthetic Accessibility: The A³ Coupling Advantage[2]
A critical divergence exists in how these scaffolds are constructed.[1] While allylic amines often require multi-step protection/deprotection sequences or Grignard additions to imines, Hex-1-yn-3-amine can be synthesized via the highly atom-economical A³ Coupling (Aldehyde-Alkyne-Amine).[1]
Mechanistic Workflow: A³ Coupling
The following diagram illustrates the catalytic cycle for synthesizing Hex-1-yn-3-amine using Copper(I) catalysis, a method superior to traditional nucleophilic substitution for this chemotype.
Figure 1: The A³ coupling mechanism allows the one-pot assembly of propargylic amines, avoiding the instability issues often seen with stoichiometric alkynyl metal reagents.[1]
Divergent Reactivity: Gold Catalysis
One of the most sophisticated applications of these amines is in Gold(I/III) catalysis. The reactivity of the two species diverges sharply under identical catalytic conditions, dictating the heterocyclic outcomes.
-
Hex-1-yn-3-amine (Alkyne): Tends toward hydration/rearrangement .[1][2] Gold activates the
-system, promoting intramolecular nucleophilic attack (often by the amine or an external nucleophile) leading to 3-aminoketones or pyrroles.[1] -
Hex-1-en-3-amine (Alkene): Tends toward hydroamination .[1][2][3][4][5] Gold promotes the addition of the amine across the double bond, typically yielding pyrrolidines or piperidines via exo/endo-cyclization.
Comparative Reaction Pathways[1][6]
Figure 2: Divergent synthesis pathways. The alkyne moiety (red path) favors aromatization or oxidation, while the alkene (blue path) favors saturation to saturated heterocycles.
Experimental Protocol: Synthesis of Hex-1-yn-3-amine
Objective: Synthesis of Hex-1-yn-3-amine via Cu(I)-catalyzed A³ Coupling. Scale: 10 mmol Safety Warning: Acetylene gas is highly flammable.[1] Reactions involving metal acetylides can be explosive if dried.[1] Perform in a fume hood behind a blast shield.
Materials
-
Aldehyde: Butyraldehyde (10 mmol, 0.90 mL)
-
Amine: Ammonium Acetate (12 mmol, 0.92 g) or 4-Methoxybenzylamine (for protected version)
-
Alkyne source: Trimethylsilylacetylene (11 mmol) Note: TMS-acetylene is safer for lab scale than acetylene gas; TMS is removed in situ or post-workup.[1]
-
Catalyst: CuI (Copper(I) Iodide) (0.5 mmol, 5 mol%)
-
Solvent: Dioxane (10 mL)
Step-by-Step Methodology
-
Catalyst Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charge: Add CuI (95 mg, 0.5 mmol) and Dioxane (10 mL). Stir until a suspension forms.
-
Addition: Sequentially add Butyraldehyde (0.90 mL), the Amine source, and TMS-acetylene.
-
Reaction: Heat the mixture to 80°C for 12 hours. The solution will darken as the Cu-acetylide intermediate forms and reacts.[1]
-
Monitoring: Monitor by TLC (20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
-
Deprotection (if TMS used): Treat the isolated TMS-amine with
in MeOH (room temp, 2h) to yield the terminal alkyne Hex-1-yn-3-amine.[1]
Yield Expectation: 75-85% isolated yield.
Stability and Handling Guide
When storing and handling these reagents for biological assays, specific precautions apply:
| Parameter | Hex-1-yn-3-amine | Hex-1-en-3-amine |
| Oxidative Stability | Moderate. Prone to oxidative coupling (Glaser coupling) if exposed to Cu/O2.[1] | Low. Prone to N-oxide formation or air oxidation at the allylic position.[1] |
| Isomerization Risk | High.[1][6] Can isomerize to allenyl amines under basic conditions.[1] | Moderate. Can isomerize to enamines/imines (1-azadienes) with Ru/Rh catalysts.[1] |
| Storage | Store at -20°C under Argon. Avoid copper spatulas. | Store at 4°C. Hygroscopic; keep desiccated. |
References
-
Pestieau, P., et al. "The A3-coupling (Aldehyde-Alkyne-Amine) reaction: A versatile method for the preparation of propargylamines."[1] Tetrahedron, 2019.
-
Laserna, V., Porter, M. J., & Sheppard, T. D. "Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways."[5] Journal of Organic Chemistry, 2019.[5]
-
Wei, C., & Li, C. J. "A3-coupling of aldehydes, alkynes, and amines." Journal of the American Chemical Society, 2003.
-
Trost, B. M. "The Atom Economy—A Search for Synthetic Efficiency." Science, 1991. (Foundational concept for A3 coupling efficiency).
-
Binda, C., et al. "Structure-function relationships in propargylamine inhibitors of MAO-B." Journal of Medicinal Chemistry, 2007.[1] (Reference for propargylamine suicide inhibition mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to HPLC Method Development for the Purity of Hex-1-yn-3-amine
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of Hex-1-yn-3-amine. As a chiral, small, polar aliphatic amine, this compound presents several analytical challenges, including poor retention in reversed-phase chromatography, lack of a strong UV chromophore, and potential for peak tailing due to interactions with silica-based stationary phases.[1][2]
We will explore two robust and distinct methodologies designed to overcome these challenges:
-
Reversed-Phase (RP) HPLC with Pre-column Derivatization: A strategy to enhance retention and detectability for achiral purity and impurity profiling.
-
Chiral HPLC: A direct approach for the crucial determination of enantiomeric excess.
This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient purity testing methods for similar challenging analytes.
The Analytical Challenge: Hex-1-yn-3-amine
Hex-1-yn-3-amine is a primary amine characterized by high polarity and a low molecular weight. Its structure lacks a chromophore, rendering direct UV detection highly insensitive.[3] Furthermore, as a basic compound, it is prone to strong, undesirable interactions with residual silanol groups on standard silica-based HPLC columns, often resulting in poor peak shape and low efficiency.[1] The presence of a stereocenter necessitates a method to resolve and quantify its enantiomers, a critical aspect of pharmaceutical quality control.
The following diagram illustrates the decision-making workflow for selecting an appropriate analytical strategy.
Caption: Method selection workflow for Hex-1-yn-3-amine analysis.
Method 1: Achiral Purity by RP-HPLC with Pre-column Derivatization
For achiral purity, the primary obstacles are poor retention and lack of detectability. Pre-column derivatization addresses both issues simultaneously by attaching a larger, chromophoric molecule to the primary amine.[3][4] This reaction increases the hydrophobicity of the analyte, enhancing its retention on a C18 column, and introduces a moiety that can be readily detected by UV or fluorescence detectors.[3][4]
Rationale and Choice of Reagent: Dansyl Chloride
Several reagents are available for derivatizing primary amines, including o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[4][5] For this guide, we select 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl) .
Why Dansyl Chloride?
-
Stability: Dansyl derivatives are known to be very stable compared to OPA derivatives.[6]
-
Versatility: It reacts readily with primary amines under mild, basic conditions.[6][7]
-
High Sensitivity: The resulting dansyl-amine adduct is highly fluorescent and also UV-active, offering options for highly sensitive detection.[7][8]
-
Improved Chromatography: The bulky, non-polar dansyl group significantly improves retention on reversed-phase columns.
The derivatization reaction is illustrated below.
Caption: Pre-column derivatization of Hex-1-yn-3-amine with Dansyl Chloride.
Experimental Protocol: Dansyl Chloride Derivatization
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetone. This solution should be prepared fresh daily.
-
Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.5 with sodium hydroxide.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve Hex-1-yn-3-amine standard and sample in diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 100 µg/mL.
-
-
Derivatization Procedure:
-
To 100 µL of the sample/standard solution, add 200 µL of the borate buffer (pH 9.5).
-
Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.
-
Incubate the mixture in a heating block or water bath at 60°C for 30 minutes in the dark.
-
After incubation, add 100 µL of a quenching solution (e.g., 2% v/v acetic acid in water) to stop the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.
-
HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 525 nm) |
Method 2: Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric purity is a non-negotiable step in the development of chiral drugs. This is best achieved by using a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers.[9] This approach avoids the creation of diastereomers via derivatization with a chiral reagent, which can introduce its own complexities and potential for error.
Rationale and Choice of Column
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for separating a wide range of chiral compounds, including primary amines.[10][11] These phases create chiral cavities and utilize a combination of hydrogen bonding, dipole-dipole, and steric interactions to achieve separation.[10]
Why a Polysaccharide-Based CSP?
-
Broad Selectivity: Effective for a wide variety of functional groups.
-
Robustness: Modern immobilized polysaccharide phases offer enhanced durability and solvent compatibility.
-
Direct Analysis: Allows for the direct separation of enantiomers without derivatization, simplifying the workflow.[9]
For Hex-1-yn-3-amine, a column like a Chiralcel OD-H (amylose-based) or Chiralpak AD-H (cellulose-based) would be a suitable starting point for method development.
Experimental Protocol: Chiral Separation
-
Sample Preparation:
-
Accurately weigh and dissolve the Hex-1-yn-3-amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter compatible with the organic mobile phase.
-
HPLC Conditions
| Parameter | Recommended Setting |
| Column | Immobilized Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm |
Note on Detection: Since derivatization is not used, detection relies on the weak end-absorption of the amine at low UV wavelengths (~210 nm). This requires a higher sample concentration compared to the derivatization method. Alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) could also be considered if UV sensitivity is insufficient.
Performance Comparison
The following table provides a comparative summary of the two proposed methods based on typical performance characteristics. The data presented is illustrative of expected outcomes from well-developed methods.
| Performance Metric | Method 1: RP-HPLC (Derivatized) | Method 2: Chiral HPLC (Direct) | Justification |
| Primary Application | Chemical Purity, Impurity Profiling | Enantiomeric Purity (e.e.%) | Each method is tailored for a specific critical quality attribute. |
| Selectivity | High for achiral impurities | High for enantiomers | CSPs are specifically designed for stereoisomer differentiation.[10] |
| Sensitivity (LOD) | Very High (pg-ng level with FLD) | Moderate (µg level with UV) | Derivatization adds a highly sensitive fluorophore/chromophore.[3][4] |
| Sample Preparation | More complex (multi-step reaction) | Simple (dissolve and inject) | Derivatization adds time and potential for variability.[12] |
| Run Time | ~25 minutes (gradient) | ~15 minutes (isocratic) | Isocratic chiral methods are often faster once optimized. |
| Robustness | Good, but dependent on reaction consistency | Very Good | Fewer steps in the procedure lead to higher robustness. |
| Throughput | Lower | Higher | Simpler sample preparation allows for more samples to be processed. |
Conclusion and Recommendations
The optimal HPLC strategy for assessing the purity of Hex-1-yn-3-amine is a dual-method approach. Neither method alone can provide a complete purity profile.
-
For routine chemical purity analysis and the detection of process-related impurities, the RP-HPLC method with Dansyl Chloride derivatization is superior. Its high sensitivity is essential for quantifying trace-level impurities, a key requirement in pharmaceutical quality control.
-
For determining enantiomeric excess, the direct Chiral HPLC method is the unequivocal choice. It is direct, robust, and avoids potential artifacts associated with chiral derivatization agents.
By employing these two complementary methods, researchers and quality control analysts can build a comprehensive and reliable analytical package to ensure the identity, purity, and quality of Hex-1-yn-3-amine.
References
-
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Available at: [Link]
-
Fekete, J., & Fekete, S. (2019). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [Link]
-
Péter, A., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3321. Available at: [Link]
-
Lee, W. Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-186. Available at: [Link]
-
Wang, L., et al. (2020). Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production. PubMed, 125, 109608. Available at: [Link]
-
Mina, M. G. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization. Journal of Chromatography B, 801(2), 249-256. Available at: [Link]
-
Belerdas, D., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 28(23), 7799. Available at: [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Available at: [Link]
-
BUCHI Corporation. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. fs.usda.gov [fs.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. mdpi.com [mdpi.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. gmi-inc.com [gmi-inc.com]
Chirality determination of 3-amino-1-hexyne using polarimetry
Technical Guide: Chirality Determination of 3-Amino-1-Hexyne
Executive Summary
This guide addresses the technical challenges in determining the enantiomeric excess (
Part 1: The Challenge of 3-Amino-1-Hexyne
The molecule (C
-
Weak Chromophore: The terminal alkyne absorbs weakly in the UV region (<210 nm), making direct chiral HPLC with standard UV detectors unreliable.
-
Volatility: Low molecular weight (97.16 g/mol ) increases the risk of concentration changes during solvent evaporation, skewing polarimetry results.
-
Low Specific Rotation: Short-chain aliphatic amines often exhibit low specific rotations (
), reducing the signal-to-noise ratio in polarimetry.[1]
Part 2: Method A — Polarimetry (The Screening Tool)
Status: Suitable for routine batch checking only after a standard is established.
Polarimetry measures the rotation of plane-polarized light.[1] For 3-amino-1-hexyne, you cannot rely on literature values; you must generate a Calibration Curve using a sample of known
Experimental Protocol
-
Sample Preparation:
-
Synthesize a "Gold Standard" sample using Ellman’s Sulfinamide auxiliary (see References) to guarantee
of the ( )-isomer. -
Dissolve 100 mg of the amine in 10 mL of HPLC-grade Ethanol (Concentration
g/100 mL).
-
-
Measurement:
-
Calculation:
-
Where
is observed rotation, is path length (dm), and is concentration (g/100mL).[2]
-
Critical Warning: If your observed rotation (
Part 3: Method B — Chiral HPLC (The Industry Standard)
Status: Recommended for quantitative QC, but requires derivatization.
Because 3-amino-1-hexyne lacks a UV-active aromatic group, you must derivatize it to visualize it on a standard UV detector.[1]
Derivatization Protocol (Benzoylation)
-
Reaction: Mix 10 mg 3-amino-1-hexyne with 1.2 eq. Benzoyl Chloride and 2.0 eq.[1] Triethylamine in DCM (1 mL). Stir for 30 mins.
-
Workup: Quench with water, extract with DCM, and pass through a short silica plug.
-
Result:
-(hex-1-yn-3-yl)benzamide . The benzamide group provides a strong UV signal at 254 nm.
HPLC Conditions
-
Column: Chiralcel OD-H or AD-H (Polysaccharide-based).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Resolution: Expect baseline separation (
) due to the rigid amide bond interacting with the chiral stationary phase.
Part 4: Method C — F NMR (The Absolute Validator)
Status: Best for R&D and Absolute Configuration Assignment.
Using a Chiral Derivatizing Agent (CDA) like Mosher's Acid Chloride allows you to determine
Protocol
-
Mix: 5 mg Amine + 10 mg (
)-(-)- -Methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's Chloride) in Pyridine-d . -
Analyze: Run
F NMR (no decoupling). -
Data: You will see two singlets for the CF
group.-
Integration Ratio (
) = Enantiomeric Ratio ( ). - .[1]
-
Part 5: Comparative Analysis
| Feature | Polarimetry | Chiral HPLC (Derivatized) | |
| Primary Use | Routine Batch Checks | QC / Purity Certification | R&D / Absolute Config.[1] |
| Accuracy | Low (for this molecule) | High | Very High |
| Throughput | High (5 mins) | Medium (30 mins + prep) | Low (1 hr + prep) |
| Cost per Run | Negligible | Moderate (Solvents/Columns) | High (Deuterated Solvents) |
| Requirement | Needs Reference Standard | Needs Derivatization | Needs Chiral Reagent |
Part 6: Decision Workflow (DOT Diagram)
Figure 1: Decision matrix for selecting the appropriate chirality determination method based on available data.
References
-
Ellman, J. A., et al. (2025).[4] Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Yale University Ellman Laboratory.[1] Link
- Context: Establishes the synthetic route to create the enantiopure standard required for calibr
-
Sigma-Aldrich. (2025).[1] Ellman's Sulfinamides: Versatile Chiral Auxiliaries. Link
- Context: Provides protocols for the condensation and cleavage steps to isol
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Link
- Context: Explains the mathematical relationship between specific rotation and enantiomeric excess, and the limit
-
Fitz, M., et al. (2006).[4] Lipase-catalyzed kinetic resolution of 2-aminocyclopentanecarboxamide. Tetrahedron: Asymmetry.[3][4][5] Link
- Context: Demonstrates the use of lipases for resolving cyclic amines, a relevant alternative method for generating standards if Ellman synthesis is not used.
Sources
A Tale of Two Amines: A Comparative Guide to Hex-1-yn-3-amine and Propargylamine in Catalysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern organic synthesis, the quest for efficient and selective catalytic systems is paramount. Propargylamines, a class of organic compounds containing both an alkyne and an amine functional group, have emerged as versatile building blocks, particularly in the synthesis of nitrogen-containing heterocycles and chiral molecules of pharmaceutical interest.[1][2] Standard propargylamine (prop-2-yn-1-amine) is a widely utilized reagent in this context. However, the exploration of substituted propargylamines, such as the chiral molecule hex-1-yn-3-amine, opens new avenues for achieving enhanced stereocontrol in asymmetric catalysis.
Molecular Architecture: A Tale of Two Structures
The fundamental difference between hex-1-yn-3-amine and propargylamine lies in their molecular structure. This seemingly simple variation has profound implications for their application in catalysis.
Propargylamine (prop-2-yn-1-amine) is the simplest member of its class, featuring a terminal alkyne and a primary amine connected by a methylene bridge. Its achiral nature and lack of steric encumbrance make it a versatile and readily available starting material.
Hex-1-yn-3-amine , in contrast, possesses a propyl group attached to the carbon atom bearing the amino group. This substitution introduces two critical features:
-
Chirality: The C3 carbon in hex-1-yn-3-amine is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This inherent chirality is a key feature for its potential use in asymmetric catalysis.
-
Steric Hindrance: The propyl group introduces significant steric bulk around the nitrogen atom compared to the two hydrogen atoms in propargylamine. This steric hindrance can profoundly influence the molecule's interaction with catalysts and other reactants.
| Feature | Propargylamine | Hex-1-yn-3-amine |
| Chemical Formula | C₃H₅N | C₆H₁₁N |
| Molar Mass | 55.08 g/mol | 97.17 g/mol |
| Structure | HC≡CCH₂NH₂ | HC≡CCH(CH₂CH₂CH₃)NH₂ |
| Chirality | Achiral | Chiral (at C3) |
| Steric Hindrance | Low | High (due to propyl group) |
The Catalytic Arena: A Comparative Analysis
The structural disparities between propargylamine and hex-1-yn-3-amine are anticipated to manifest in distinct catalytic behaviors, particularly in the realm of asymmetric synthesis. The A³ (aldehyde-alkyne-amine) coupling reaction, a powerful multicomponent method for synthesizing propargylamines, serves as an excellent framework for this comparison.[3]
Standard Propargylamine: The Versatile Workhorse
Propargylamine is a common amine component in A³ coupling reactions.[4] In these reactions, a metal catalyst, typically copper or gold, facilitates the condensation of an aldehyde, an alkyne, and an amine to form a propargylamine derivative.[4] When propargylamine itself is used, the resulting product's stereochemistry is determined by the chirality of the catalyst or other reactants, as propargylamine itself does not introduce any stereochemical bias.
Hex-1-yn-3-amine: The Chiral Director
The true potential of hex-1-yn-3-amine lies in its application in diastereoselective synthesis . When a chiral reactant is used in a reaction that creates a new stereocenter, the two resulting diastereomers are often formed in unequal amounts.[5] In the context of an A³ coupling, if hex-1-yn-3-amine is used as the amine component, its inherent chirality can influence the stereochemical outcome of the newly formed stereocenter, leading to a diastereoselective transformation.
Hypothesized Advantages of Hex-1-yn-3-amine in Asymmetric Catalysis:
-
Diastereocontrol: The chiral center in hex-1-yn-3-amine can act as a source of stereochemical information, directing the approach of the other reactants and leading to the preferential formation of one diastereomer of the product. This is a powerful strategy for controlling the three-dimensional structure of the final molecule.[6]
-
Enhanced Enantioselectivity in Ligand Synthesis: Chiral amines are crucial building blocks for the synthesis of chiral ligands, which are at the heart of asymmetric catalysis.[7][8] Hex-1-yn-3-amine can be envisioned as a precursor for novel chiral ligands where the stereocenter and the steric bulk of the propyl group could create a well-defined chiral pocket around a metal center, leading to high enantioselectivity in catalytic reactions.[9]
Potential Challenges:
-
Steric Hindrance and Reactivity: The significant steric bulk of the propyl group in hex-1-yn-3-amine could potentially hinder its approach to the catalytic center, leading to slower reaction rates compared to the less hindered propargylamine.[1][10] The interplay between steric hindrance and catalytic activity is a critical factor to consider in catalyst and reaction design.[2]
Mechanistic Insights: The Role of Sterics and Chirality
The mechanism of the copper-catalyzed A³ coupling reaction typically involves the formation of a copper acetylide intermediate, which then reacts with an iminium ion generated in situ from the aldehyde and the amine.[3][11]
In the case of propargylamine , the formation of the iminium ion and the subsequent nucleophilic attack are relatively straightforward due to its minimal steric profile.
For hex-1-yn-3-amine , the larger propyl group would create a more sterically crowded environment around the nitrogen atom. This could influence several aspects of the reaction:
-
Iminium Ion Formation: The rate of iminium ion formation might be slower due to the steric hindrance around the amine.
-
Facial Selectivity: During the nucleophilic attack of the copper acetylide on the iminium ion, the chiral center of hex-1-yn-3-amine would likely direct the attack to one of the two faces of the iminium plain, leading to the observed diastereoselectivity. The propyl group would favor a transition state that minimizes steric clashes, thereby dictating the stereochemical outcome.
Experimental Protocol: Asymmetric A³ Coupling
While a specific protocol for hex-1-yn-3-amine is not available, the following general procedure for an asymmetric A³ coupling using a chiral amine illustrates the experimental setup and key parameters that would be relevant for its application. This protocol is adapted from established methodologies for the synthesis of chiral propargylamines.[12]
Objective: To synthesize a chiral propargylamine via a copper-catalyzed asymmetric A³ coupling reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Chiral Amine (e.g., a substituted propargylamine like hex-1-yn-3-amine) (1.1 mmol)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)
-
Chiral Ligand (e.g., (R)-Quinap) (0.06 mmol, 6 mol%)[12]
-
Toluene (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (0.05 mmol) and the chiral ligand (0.06 mmol).
-
Add dry toluene (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (1.0 mmol), the chiral amine (1.1 mmol), and the terminal alkyne (1.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral propargylamine.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
In the comparative analysis of hex-1-yn-3-amine and standard propargylamine, a clear trade-off emerges. Propargylamine offers simplicity, accessibility, and high reactivity, making it an ideal choice for a wide range of applications where stereochemistry is not a primary concern.
Hex-1-yn-3-amine, on the other hand, presents a compelling opportunity for advancing asymmetric catalysis. Its inherent chirality and steric bulk position it as a valuable tool for diastereoselective reactions and as a scaffold for the design of novel chiral ligands. While its steric hindrance may temper its reactivity, the potential for precise stereochemical control often outweighs this consideration in the synthesis of complex, high-value molecules such as pharmaceuticals.
The exploration of substituted propargylamines like hex-1-yn-3-amine is a promising frontier in catalysis. Future research, including the generation and publication of direct comparative experimental data, will be crucial to fully unlock the potential of these chiral building blocks and to refine our understanding of the subtle interplay between molecular structure and catalytic performance.
References
- Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003). A wide range of chiral propargylamines can be prepared in a one-pot three-component reaction between an alkyne, an aldehyde and a secondary amine at room temperature.
- Biswas, S., & Ghosh, S. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2047-2065.
- Zani, L., & Bolm, C. (2006). The Copper-Catalyzed A3-Coupling. In Modern Copper-Catalyzed Organic Reactions (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
- (Reference not directly cited, but provides context on chiral ligands) Feringa, B. L. (2000). In search of the ideal chiral catalyst. Accounts of Chemical Research, 33(6), 346-353.
- (Reference not directly cited, but provides context on chiral ligands) Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.
- (Reference not directly cited, but provides context on chiral ligands) Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P, P-and N, N-ligands to readily available P, N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.
- (Reference not directly cited, but provides context on chiral ligands) Trost, B. M. (1995). Atom economy—a challenge for organic synthesis: homogeneous catalysis leads the way. Angewandte Chemie International Edition in English, 34(3), 259-281.
- (Reference not directly cited, but provides context on steric effects) Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). The impact of steric hindrance in organocatalysis.
- (Reference not directly cited, but provides context on A3 coupling) Li, C. J. (2005). The development of A3-coupling (aldehyde-alkyne-amine) and AA3-coupling (asymmetric aldehyde-alkyne-amine). Tetrahedron, 61(46), 10827-10852.
- (Reference not directly cited, but provides context on A3 coupling mechanism) Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
- (Reference not directly cited, but provides context on propargylamines) De, A. (2018). Propargylamines: a versatile synthon in organic synthesis. ChemistrySelect, 3(31), 8887-8903.
- (Reference not directly cited, but provides context on diastereoselective synthesis) Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420-426.
- (Reference not directly cited, but provides context on chiral ligands) Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
- (Reference not directly cited, but provides context on chiral ligands) Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
- (Reference not directly cited, but provides context on propargylamines) Vessally, E., Hosseinian, A., Edjlali, L., & Bekhradnia, A. (2017). Propargylamines as building blocks for the synthesis of N-containing heterocyclic compounds. RSC advances, 7(81), 51699-51720.
- (Reference not directly cited, but provides context on propargylamines) Blaskovich, M. A. (2010). Handbook of synthetic organic chemistry. Elsevier.
- (Reference not directly cited, but provides context on A3 coupling) Tykwinski, R. R. (2003). Evolution of a useful cross-coupling: the Sonogashira reaction.
- (Reference not directly cited, but provides a representative protocol) Koradin, C., Gommermann, N., & Knochel, P. (2003). A general and efficient copper-catalyzed three-component synthesis of propargylamines.
- (Reference not directly cited, but provides context on diastereoselective synthesis) Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- (Reference not directly cited, but provides context on catalysis) Beller, M., & Bolm, C. (Eds.). (2004). Transition metals for organic synthesis: building blocks and fine chemicals (Vol. 2). John Wiley & Sons.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective synthesis of O symmetric heterometallic cubic cages - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00087D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. english.cas.cn [english.cas.cn]
- 10. Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
